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  • Product: Methyl 5-fluoro-2-methyl-4-nitrobenzoate

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling, Physicochemical Properties, and Synthetic Utility of Methyl 5-fluoro-2-methyl-4-nitrobenzoate

Executive Summary Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) is a highly functionalized, tetrasubstituted aromatic building block extensively utilized in medicinal chemistry and agrochemical development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) is a highly functionalized, tetrasubstituted aromatic building block extensively utilized in medicinal chemistry and agrochemical development[1]. Featuring an orthogonal array of functional groups—an ester, a methyl group, a nitro group, and a fluorine atom—this scaffold allows for highly selective, sequential functionalization. This technical guide outlines its structural mechanics, physical properties, and provides field-validated protocols for its synthesis and downstream manipulation.

Molecular Architecture and Electronic Causality

The synthetic versatility of Methyl 5-fluoro-2-methyl-4-nitrobenzoate is dictated by the complex push-pull electronic effects of its substituents[2]:

  • C1 Methyl Ester (-COOCH3): Acts as a moderate electron-withdrawing group (EWG) via resonance, deactivating the ring while providing a reversible handle for saponification or direct amidation.

  • C2 Methyl Group (-CH3): An electron-donating group (EDG) via hyperconjugation. Its steric bulk ortho to the ester group slightly twists the ester carbonyl out of coplanarity with the aromatic ring, modulating its electrophilicity.

  • C4 Nitro Group (-NO2): A powerful EWG that severely depletes electron density from the ortho and para positions, rendering the ring highly electron-deficient.

  • C5 Fluoro Group (-F): Highly electronegative, exerting a strong inductive withdrawing effect (-I). Crucially, its position ortho to the strongly electron-withdrawing nitro group renders the C5 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Reactivity Core Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) SNAr SNAr Reaction (F Displacement) Core->SNAr Amines/Thiols Base, Heat Reduction Nitro Reduction (To Aniline) Core->Reduction H2, Pd/C or Fe/HCl Saponification Ester Hydrolysis (To Carboxylic Acid) Core->Saponification LiOH/NaOH THF/H2O Bromination Benzylic Bromination (At C2-Methyl) Core->Bromination NBS, AIBN CCl4, Heat

Logical relationships of core reactivity pathways for Methyl 5-fluoro-2-methyl-4-nitrobenzoate.

Physicochemical Properties

Understanding the physical properties of this compound is critical for reaction design, purification, and formulation. Below is a synthesized table of its core properties based on supplier specifications and structural chemoinformatics[1][3][4].

PropertyValueCausality / Significance
CAS Registry Number 1803786-77-7Unique identifier for procurement and safety tracking[1].
Molecular Formula C9H8FNO4Dictates mass balance in synthetic planning[1].
Molecular Weight 213.16 g/mol Used for precise stoichiometric calculations[1].
Topological Polar Surface Area ~72.1 ŲIndicates moderate polarity; expected to have good membrane permeability[3].
Hydrogen Bond Donors 0Lack of donors increases lipophilicity and organic solubility[3].
Hydrogen Bond Acceptors 5Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO)[3].
Physical State Solid (Room Temp)Typical for highly substituted nitroaromatics due to dipole-dipole interactions.
Storage Conditions Sealed, Dry, Room TempPrevents ester hydrolysis from atmospheric moisture[4].

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure reproducibility, the following protocol describes the esterification of 5-fluoro-2-methyl-4-nitrobenzoic acid to yield the title compound. The protocol is designed as a self-validating system, meaning each step contains internal analytical checks to confirm causality and success before proceeding to the next stage.

SynthesisWorkflow Start 5-Fluoro-2-methyl-4-nitrobenzoic acid Esterification Esterification (MeOH, H2SO4, Reflux) Start->Esterification Workup Aqueous Workup (NaHCO3 wash, EtOAc extraction) Esterification->Workup Reaction Completion (TLC Check) Purification Purification (Silica Gel Chromatography) Workup->Purification Crude Extract Validation Validation (NMR, LC-MS, HPLC) Purification->Validation Purified Fractions Product Pure Methyl 5-fluoro-2-methyl-4-nitrobenzoate Validation->Product >98% Purity Confirmed

Step-by-step experimental workflow for the synthesis and self-validation of the target ester.

Step-by-Step Protocol:
  • Reaction Setup (Fischer Esterification):

    • Action: Dissolve 1.0 eq of 5-fluoro-2-methyl-4-nitrobenzoic acid in anhydrous methanol (0.2 M). Add 0.1 eq of concentrated sulfuric acid (H₂SO₄) dropwise.

    • Causality: Methanol acts as both the nucleophilic reactant and the solvent, driving the equilibrium forward via Le Chatelier's principle. H₂SO₄ protonates the carbonyl oxygen, increasing its electrophilicity.

  • Reflux and Monitoring:

    • Action: Heat the mixture to reflux (65°C) for 12 hours. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system.

    • Self-Validation Check: The starting carboxylic acid will remain near the baseline due to strong hydrogen bonding with the silica. The product ester will migrate significantly higher ( Rf​≈0.6 ). The reaction is deemed complete when the baseline spot entirely disappears.

  • Quenching and Workup:

    • Action: Cool to room temperature and concentrate under reduced pressure. Dilute with Ethyl Acetate and wash with saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting material, partitioning it into the aqueous layer for easy removal.

    • Self-Validation Check: The cessation of CO₂ gas evolution during the wash physically confirms complete neutralization of the acid.

  • Purification and Analytical Verification:

    • Action: Dry the organic layer over Na₂SO₄, filter, and evaporate. Purify via flash column chromatography if necessary.

    • Self-Validation Check (NMR): Confirm the structure via ¹H NMR (CDCl₃). Look for two distinct aromatic protons at C3 and C6. The C6 proton (ortho to fluorine) will appear as a doublet due to strong ³J_H-F coupling (~8-10 Hz), while the C3 proton will appear as a singlet or fine doublet (⁴J_H-F). Additionally, confirm the appearance of a sharp 3H singlet at ~3.9 ppm corresponding to the newly formed methyl ester[1].

Downstream Applications in Drug Development

In medicinal chemistry, Methyl 5-fluoro-2-methyl-4-nitrobenzoate is rarely the final Active Pharmaceutical Ingredient (API). Instead, it serves as a strategic intermediate. The orthogonal reactivity of its functional groups allows for sequential, highly controlled modifications:

  • Kinase Inhibitor Synthesis (SNAr at C5): The fluorine atom can be displaced by primary or secondary amines under mild basic conditions (e.g., DIPEA in DMF at 80°C). This is a foundational step in synthesizing substituted aniline derivatives common in targeted oncology therapies.

  • Amide Coupling Preparation (Nitro Reduction): The C4 nitro group can be chemoselectively reduced to an aniline using H₂ and Pd/C, or via Béchamp reduction (Fe/HCl), opening pathways to complex amide couplings or Buchwald-Hartwig cross-coupling reactions.

Sources

Exploratory

Technical Whitepaper: Safety, Toxicity, and Synthetic Utility of Methyl 5-fluoro-2-methyl-4-nitrobenzoate

Executive Summary In modern medicinal chemistry and agrochemical development, functionalized fluorinated aromatics serve as privileged building blocks. Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized fluorinated aromatics serve as privileged building blocks. Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) is a highly versatile intermediate [1]. The strategic placement of the fluorine atom adjacent to a nitro group and para to a methyl group provides unique stereoelectronic properties, making it an ideal precursor for synthesizing complex fluorinated anilines, benzimidazoles, and quinazoline-based kinase inhibitors.

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, a comprehensive safety and toxicity profile, and a field-validated experimental protocol for its chemoselective reduction.

Physicochemical Profiling

Understanding the baseline physicochemical parameters of Methyl 5-fluoro-2-methyl-4-nitrobenzoate is critical for predicting its solubility, reactivity, and behavior in biological systems. The electron-withdrawing nature of both the nitro and ester groups significantly increases the electrophilicity of the aromatic ring, while the fluorine atom enhances metabolic stability in downstream drug candidates.

Table 1: Chemical Identity and Properties
ParameterSpecification / Value
Chemical Name Methyl 5-fluoro-2-methyl-4-nitrobenzoate
CAS Registry Number 1803786-77-7
Molecular Formula C9H8FNO4
Molecular Weight 213.16 g/mol
SMILES String O=C(OC)C1=CC(F)=C(=O)C=C1C
Appearance Solid (typically pale yellow to off-white powder)
Storage Conditions Sealed in dry, room temperature (Inert atmosphere preferred)

Safety Data Sheet (SDS) & Hazard Characterization

As a nitroaromatic ester, this compound requires stringent handling protocols. The nitro group is biologically active and can interact with cellular redox systems, while the ester moiety can undergo enzymatic or chemical hydrolysis, leading to localized irritation [2].

GHS Hazard Classifications

Based on standardized Safety Data Sheets (SDS) [3], the compound exhibits acute toxicity and irritant properties.

Table 2: GHS Hazards and Precautionary Statements
Hazard ClassGHS CodeDescription
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.
Serious Eye Damage H319 Causes serious eye irritation.
STOT (Single Exposure) H335 May cause respiratory irritation.
Precautionary (Prevention) P261, P264 Avoid breathing dust/fume/gas/mist/vapors. Wash skin thoroughly after handling.
Precautionary (Response) P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
Toxicological Mechanisms: The Nitroaromatic Pathway

The primary driver of H302 (oral toxicity) and general cytotoxicity in nitroaromatics is their susceptibility to enzymatic reduction. In cellular environments, nitroreductases catalyze the single-electron reduction of the nitro group to a nitro anion radical.

In aerobic environments, this radical rapidly transfers its electron to molecular oxygen, generating superoxide ( O2∙−​ ). This "redox cycling" depletes cellular reducing equivalents (like NADPH) and generates Reactive Oxygen Species (ROS), leading to severe oxidative stress. Further reduction leads to reactive nitroso and hydroxylamine intermediates, which can form covalent adducts with DNA and cellular proteins, disrupting normal cellular function.

ToxicityMechanism A Methyl 5-fluoro-2-methyl- 4-nitrobenzoate B Nitroreductase Enzymatic Reduction A->B C Nitroso Radical Intermediate B->C 1e- Transfer D Hydroxylamine Derivative C->D Further Reduction E Reactive Oxygen Species (ROS) C->E Redox Cycling with O2 F Cellular Oxidative Stress & Toxicity D->F DNA/Protein Adducts E->F

Mechanistic pathway of nitroaromatic-induced cellular toxicity via redox cycling.

Exposure Control and PPE

To mitigate these risks, laboratory personnel must utilize the following:

  • Respiratory Protection: Handle exclusively within a certified Class II Type A2 biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates (addressing H335).

  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. Nitroaromatics can permeate latex; therefore, nitrile or neoprene is mandatory to prevent skin sensitization (addressing H315).

Synthetic Utility & Experimental Methodology

The most common synthetic application for Methyl 5-fluoro-2-methyl-4-nitrobenzoate is its conversion into Methyl 4-amino-5-fluoro-2-methylbenzoate .

Causality of Experimental Choice: While catalytic hydrogenation (Pd/C, H2​ ) is a standard method for nitro reduction, the presence of the aryl fluoride introduces a risk of unwanted hydrodefluorination. To ensure absolute chemoselectivity—reducing the nitro group while preserving both the C-F bond and the methyl ester—the Béchamp reduction (Iron powder and Ammonium Chloride) is the superior, field-proven choice. Ammonium chloride provides a mildly acidic environment (pH ~6.0) that activates the iron surface without hydrolyzing the ester moiety.

Self-Validating Protocol: Chemoselective Nitro Reduction

This protocol is designed as a self-validating system. In-process controls (TLC and LC-MS) ensure the reaction's progress is quantitatively tracked, preventing premature termination or over-reaction.

Reagents:

  • Methyl 5-fluoro-2-methyl-4-nitrobenzoate: 1.0 equivalent (10 mmol, 2.13 g)

  • Iron Powder (325 mesh): 5.0 equivalents (50 mmol, 2.79 g)

  • Ammonium Chloride ( NH4​Cl ): 5.0 equivalents (50 mmol, 2.67 g)

  • Solvent: Ethanol / Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.13 g of the starting material in 40 mL of Ethanol. Add 10 mL of distilled water.

  • Reagent Addition: Add the NH4​Cl followed by the Iron powder. Safety Note: Iron powder is a flammable solid; handle away from ignition sources.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C using an oil bath.

  • In-Process Validation (Self-Validation Step): After 2 hours, sample 10 µL of the reaction mixture.

    • TLC Check: Elute with Hexane/EtOAc (3:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a highly polar, ninhydrin-active amine spot ( Rf​≈0.2 ).

    • LC-MS Check: Confirm the mass shift from the starting material ( [M+H]+=214 ) to the amine product ( [M+H]+=184 ).

  • Filtration: Once validated as complete, cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad thoroughly with Ethyl Acetate (3 x 20 mL).

  • Workup & Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with saturated NaHCO3​ (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure fluorinated aniline derivative.

ReductionWorkflow S1 Substrate Dissolution (EtOH/H2O) S2 Fe/NH4Cl Addition (Mild Activation) S1->S2 S3 Reflux @ 80°C (TLC/LC-MS Monitor) S2->S3 S4 Celite Filtration (Remove Fe Sludge) S3->S4 S5 Liquid-Liquid Extraction (EtOAc) S4->S5

Self-validating experimental workflow for chemoselective nitro reduction.

References

Foundational

Solubility Profile of Methyl 5-fluoro-2-methyl-4-nitrobenzoate and Its Analogs in Polar Organic Solvents

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to drug formulation and bioavailability.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility profile of aromatic nitro compounds, specifically focusing on the methodology applicable to Methyl 5-fluoro-2-methyl-4-nitrobenzoate. Due to the limited availability of public data for the precise 4-nitro isomer, this document will utilize the closely related and documented analog, Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) , to illustrate a robust, universally applicable workflow. We will delve into the thermodynamic principles of solubility, present field-proven experimental protocols for its determination, and discuss predictive models, such as Hansen Solubility Parameters, that provide deeper mechanistic insights. This document is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and self-validating system for solubility assessment.

Introduction: The Critical Role of Solubility

Methyl 5-fluoro-2-methyl-4-nitrobenzoate and its isomers are functionalized aromatic compounds, a class of molecules that often serve as critical intermediates in the synthesis of pharmaceuticals and other high-value materials.[3] The strategic placement of fluoro, methyl, and nitro groups on the benzoate ring creates a unique electronic and steric environment, making its interaction with various solvents a complex and crucial parameter to understand.

A thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a fundamental prerequisite for:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and preventing precipitation during manufacturing.

  • Pharmaceutical Formulation: Enabling the development of stable and bioavailable drug products, as poor solubility is a major hurdle for approximately 40% of marketed drugs and up to 90% of investigational compounds.[2]

  • Analytical Method Development: Ensuring the analyte remains in solution during quantification, which is essential for accurate measurements.

This guide eschews a simple data sheet in favor of a detailed exploration of the methodology and causality behind solubility determination, empowering scientists to generate reliable and reproducible data for any compound of interest.

Physicochemical Properties of the Model Analyte

To ground our experimental design, we first consider the known properties of our model compound, Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

PropertyValueSource
CAS Number 697739-03-0[4][5]
Molecular Formula C₉H₈FNO₄[4]
Molecular Weight 213.16 g/mol [4]
Appearance White solid[5]
General Solubility Slightly soluble in water; Soluble in DMSO and acetone.[5]

These properties, particularly the presence of a polar nitro group, a hydrogen bond-accepting ester, and a hydrophobic aromatic ring, suggest a nuanced solubility behavior that will vary significantly across different polar organic solvents.

The Theoretical Framework: "Like Dissolves Like" Quantified

The principle of "like dissolves like" is governed by the thermodynamics of intermolecular forces. Dissolution involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions. A powerful model for predicting these interactions is the Hansen Solubility Parameters (HSP) framework.[6][7]

HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Every solvent and solute can be assigned a point in this 3D "Hansen space." The compatibility between a solute and a solvent is determined by the distance (Ra) between their respective points in this space.[8]

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[8]

A smaller Ra value signifies greater similarity in intermolecular forces and, therefore, a higher likelihood of dissolution. This predictive tool is invaluable for pre-screening solvents and understanding experimental outcomes on a mechanistic level.

Conceptual Model of Hansen Space

The diagram below illustrates how a solute's solubility is highest in solvents that lie within its "solubility sphere" in Hansen space.

Fig 1: Hansen Solubility Sphere Concept cluster_0 Hansen Space Solute Solute Good_Solvent1 Solute->Good_Solvent1 Small Ra Poor_Solvent1 Solute->Poor_Solvent1 Large Ra Good_Solvent2 Poor_Solvent2 Sphere

Caption: A solute's solubility sphere in 3D Hansen space.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, a rigorous experimental protocol is required. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures the system reaches true equilibrium.[9][10] The subsequent quantification of the dissolved solute is reliably achieved using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a technique well-suited for aromatic compounds.[11][12]

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for solubility determination, from preparation to final analysis.

G cluster_prep Step 1 Details cluster_equil Step 2 Details cluster_proc Step 3 Details cluster_quant Step 4 Details A 1. Preparation B 2. Equilibration (Shake-Flask) A->B A1 Weigh excess solid solute into vials C 3. Sample Processing B->C B1 Incubate at constant temperature (e.g., 25°C) D 4. Analytical Quantification (HPLC-UV) C->D C1 Allow undissolved solid to settle E 5. Data Calculation & Reporting D->E D1 Prepare calibration standards A2 Add precise volume of selected solvent B2 Agitate for 24-48 hours to ensure equilibrium C2 Filter supernatant (e.g., 0.22 µm PTFE filter) C3 Dilute filtrate with mobile phase D2 Inject standards & samples into HPLC D3 Integrate peak area at λmax

Caption: Step-by-step workflow for solubility measurement.

Protocol 1: Isothermal Shake-Flask Method

Objective: To prepare saturated solutions of the analyte in various polar organic solvents at a constant temperature.

Materials:

  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate (or analyte of interest)

  • Selected polar organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dimethyl Sulfoxide)

  • Scintillation vials (or other suitable sealed containers)

  • Orbital shaker with temperature control

  • Analytical balance

Procedure:

  • Preparation: Add an excess of the solid analyte to each vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is ~10-20 mg of solid per 1 mL of solvent.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of a selected solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature until the excess solid has fully settled. This prevents clogging of filters in the next step.

Protocol 2: Quantification by HPLC-UV

Objective: To accurately measure the concentration of the dissolved analyte in the saturated solutions.

Materials:

  • Saturated filtrate from Protocol 1

  • HPLC system with a UV detector and a C18 column

  • Mobile phase (e.g., Acetonitrile:Water mixture)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of the analyte (e.g., 10 mg) and dissolve it in a known volume of a suitable solvent (e.g., 10 mL of acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Curve: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards spanning the expected concentration range of the samples.

  • Sample Preparation:

    • Carefully draw the supernatant from a vial prepared in Protocol 1.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove all undissolved particulates.[10]

    • Accurately dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

  • HPLC Analysis:

    • Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.995 for validation.

    • Inject the prepared (and diluted) samples.

    • Record the peak area for the analyte in each sample.[13]

  • Calculation:

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    Solubility (mg/mL) = Concentration_from_curve (mg/mL) × Dilution_Factor

Data Presentation and Predictive Insights

The experimentally determined solubility values should be compiled into a clear, comparative table. This data can then be correlated with the Hansen Solubility Parameters of the respective solvents to gain predictive insights.

Table 1: Experimental Solubility Data (Illustrative)
SolventSolubility at 25°C (mg/mL)Solubility at 25°C (mol/L)
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Experimental ValueCalculated Value
Table 2: Hansen Solubility Parameters of Common Polar Solvents
SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Methanol14.712.322.3
Ethanol15.88.819.4
1-Propanol16.06.817.4
Dimethyl Sulfoxide (DMSO)18.416.410.2

Values in MPa⁰·⁵. Source:[14][15]

By analyzing the experimental solubility data in conjunction with the HSP values of the solvents, a researcher can begin to understand the dominant intermolecular forces driving dissolution for the analyte. For instance, high solubility in methanol and ethanol would suggest that hydrogen bonding plays a significant role in its dissolution. This understanding allows for the rational selection of solvents for future applications, moving beyond simple trial and error.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining and understanding the solubility profile of Methyl 5-fluoro-2-methyl-4-nitrobenzoate or any related compound. By integrating a robust theoretical framework like Hansen Solubility Parameters with the gold-standard isothermal shake-flask experimental method, researchers can generate reliable, reproducible, and mechanistically insightful data. This self-validating system not only provides the necessary quantitative values for process development and formulation but also builds a deeper understanding of the molecular interactions that govern solubility, ultimately accelerating research and development timelines.

References

  • A new activity coefficient model was developed from excess Gibbs free energy... (2006). PubMed.
  • Ibrahim, E., et al. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. AIChe.
  • Makarov, D., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Sherborne, B., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Makarov, D., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Cambridge Open Engage.
  • Cisneros-Pineda, G., et al. (n.d.). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.
  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science.
  • DETERMINATION OF SOLUBILITY CLASS. (n.d.). Experiment 1.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.
  • Pan, L., et al. (2009).
  • Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • Hansen solubility parameter for polar solvents. (n.d.).
  • Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. (2017). Rsc.org.
  • Rao, G. V., et al. (2018).
  • Hansen solubility parameter. (n.d.). Wikipedia.
  • HSP for Beginners. (n.d.). Hansen Solubility Parameters.
  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW... (2026). International Journal of Pharmaceutical Sciences and Research.
  • Methyl 2-fluoro-5-nitrobenzo
  • Methyl 5-fluoro-2-methyl-3-nitrobenzo
  • Methyl 5-fluoro-2-methyl-3-nitrobenzo

Sources

Exploratory

An In-depth Technical Guide to the Mechanistic Pathways of Bioactive Compounds Derived from the Methyl 5-fluoro-2-methyl-4-nitrobenzoate Scaffold

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction The Methyl 5-fluoro-2-methyl-4-nitrobenzoate scaffold is a strategically functionalized aromatic compound that serves as a pivotal st...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The Methyl 5-fluoro-2-methyl-4-nitrobenzoate scaffold is a strategically functionalized aromatic compound that serves as a pivotal starting material in the synthesis of complex therapeutic agents. While not biologically active in itself, its unique substitution pattern, featuring a fluorine atom, a methyl group, and a reactive nitro group, provides a versatile platform for constructing a variety of potent and selective bioactive molecules. This guide delves into the core mechanisms of action of compounds derived from this and structurally related nitroaromatic scaffolds. We will explore how the foundational nitro group acts as a "pro-drug" element, the specific enzymatic targets that derivatives have been designed to inhibit, and the ultimate cellular consequences of these interactions. This document serves as a technical resource, synthesizing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Part 1: The Nitroaromatic Moiety: A Gateway to Bioactivity

The cornerstone of the bioactivity for many compounds derived from this scaffold is the nitroaromatic moiety. Far from being a mere structural component, the nitro group is frequently a latent pharmacophore, or more accurately, a "toxicophore," that is activated under specific physiological conditions.

The Principle of Reductive Activation

The biological activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro (NO₂) group.[1] This process is particularly efficient in hypoxic environments, such as those found within solid tumors, or within anaerobic and microaerophilic microorganisms. Cellular enzymes known as nitroreductases catalyze the stepwise reduction of the nitro group to a series of highly reactive intermediates, including the nitroso (NO) derivative and the hydroxylamine (NHOH) radical.[2]

These reactive nitrogen species are potent electrophiles that can covalently bind to cellular macromolecules, including DNA, proteins, and lipids, leading to cellular dysfunction and death.[2][3] This selective activation in low-oxygen environments provides a therapeutic window, targeting diseased tissues while relatively sparing healthy, well-oxygenated cells.[4]

Reductive_Activation cluster_0 Cellular Environment (Hypoxic) cluster_1 Cellular Targets Nitroaromatic_Compound R-NO₂ (Parent Compound) Nitro_Radical R-NO₂⁻ (Nitro Radical Anion) Nitroaromatic_Compound->Nitro_Radical +1e⁻ (Nitroreductase) Nitroso R-NO (Nitroso Intermediate) Nitro_Radical->Nitroso +1e⁻, +H⁺ Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Macromolecules DNA, Proteins, Glutathione Nitroso->Macromolecules Covalent Adduction & Damage Amine R-NH₂ (Final Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Macromolecules Covalent Adduction & Damage

Caption: Reductive activation pathway of a nitroaromatic compound.

Consequence: Macromolecular Damage

The reactive intermediates generated through nitroreduction are the primary effectors of cytotoxicity. Their ability to form covalent adducts with DNA can lead to strand breaks, mutations, and interference with replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3] Similarly, adduction to proteins can disrupt their structure and function, inhibiting critical enzymatic activities and signaling pathways.[5]

Part 2: Specific Mechanisms of Action of Derived Compounds

The Methyl 5-fluoro-2-methyl-4-nitrobenzoate scaffold provides the chemical framework to precisely orient functional groups, enabling the design of highly selective inhibitors for key enzymes in disease pathways. The nitro group in these precursors is typically reduced to an amine during synthesis to build the final heterocyclic active molecule.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

The PARP family of enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs).[6][7] When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[1][7]

Mechanism of Inhibition: PARP inhibitors, such as Rucaparib (for which a related nitrobenzoate is a synthetic precursor), act as competitive inhibitors by mimicking the nicotinamide moiety of NAD+, the substrate for PARP.[8][9] This blocks the synthesis of PAR chains. Critically, many PARP inhibitors also "trap" the PARP enzyme on the DNA at the site of the break.[6][10] This trapped PARP-DNA complex is a significant lesion that obstructs DNA replication. When a replication fork encounters this complex, it collapses, leading to the formation of a more lethal double-strand break (DSB).[11][12]

Synthetic Lethality: In healthy cells, these DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this repair pathway is deficient. The accumulation of unrepaired DSBs triggers cell death, a concept known as synthetic lethality.[11][12]

PARP_Inhibition cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Action of PARP Inhibitor (e.g., Rucaparib) SSB Single-Strand Break PARP PARP1/2 SSB->PARP Binds to DNA PARylation PAR Chain Synthesis PARP->PARylation Catalyzes Trapping PARP Trapping on DNA PARP->Trapping Repair_Complex Recruitment of XRCC1, etc. PARylation->Repair_Complex Scaffolds SSB_Repair SSB Repaired Repair_Complex->SSB_Repair PARPi PARP Inhibitor PARPi->PARP Inhibits & Traps Replication_Fork Replication Fork Stalling Trapping->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Table 1: Inhibitory Activity of Rucaparib

Target IC₅₀ (nM) Reference
PARP1 0.8 [9]
PARP2 0.5 [9]

| PARP3 | 28 |[9] |

Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a critical serine/threonine kinase that acts as a master regulator in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R).[13] Upon receptor activation, IRAK4 is recruited to the MyD88 adaptor protein, forming a complex called the "Myddosome." Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[14][15]

Mechanism of Inhibition: Small molecule inhibitors developed from scaffolds related to Methyl 4,5-dimethyl-2-nitrobenzoate are designed to bind to the ATP-binding pocket of the IRAK4 kinase domain.[5] This competitive inhibition prevents the phosphorylation of IRAK4 itself and its downstream substrates, effectively shutting down the signaling cascade.[5] By blocking this central node, IRAK4 inhibitors can potently suppress the inflammatory response, making them attractive therapeutic candidates for autoimmune diseases and certain cancers.[14][15]

IRAK4_Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Recruitment NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokine Production NFkB_MAPK->Cytokines Inhibitor IRAK4 Inhibitor Inhibitor->IRAK4 Blocks ATP Binding Site

Caption: The IRAK4 signaling pathway and its point of inhibition.

Inhibition of Pim-1 Kinase

Pim-1 is a constitutively active serine/threonine kinase that plays a significant role in promoting cell proliferation, survival, and drug resistance.[16][17] It is overexpressed in many cancers and contributes to tumorigenesis by phosphorylating numerous substrates involved in cell cycle progression and apoptosis inhibition, such as p21 and Bcl-2 family members.[17]

Mechanism of Inhibition: Certain nitroaromatic derivatives have demonstrated potent inhibitory activity against Pim-1 kinase. By blocking the catalytic activity of Pim-1, these compounds can reverse its oncogenic effects. For instance, Pim-1 inhibition has been shown to repress resistance to AKT inhibitors and downregulate the expression of key receptor tyrosine kinases like HER2 at the transcriptional level.[18] This leads to reduced cell viability, migration, and invasion in cancer cells.[18]

Part 3: Cellular Consequences and Phenotypic Outcomes

The inhibition of key enzymes and the induction of macromolecular damage by these compounds converge on several key cellular processes, leading to the desired therapeutic effect.

Induction of Apoptosis

A primary outcome of treatment with these bioactive derivatives is the induction of apoptosis, or programmed cell death. This can be triggered by:

  • Accumulated DNA Damage: Unrepaired DSBs caused by PARP inhibition are potent inducers of the apoptotic cascade.[9]

  • Signaling Pathway Disruption: Inhibition of pro-survival kinases like Pim-1 and IRAK4 can shift the cellular balance towards apoptosis.

Apoptosis is characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected experimentally.[19]

Cell Cycle Arrest

DNA damage is a critical signal for the cell to halt its progression through the cell cycle to allow time for repair. Compounds that cause DNA damage, such as those acting through PARP inhibition, often induce cell cycle arrest, typically at the G2/M checkpoint.[9] This prevents cells with damaged DNA from entering mitosis, thereby avoiding the propagation of mutations.

Part 4: Key Experimental Protocols

The following protocols provide a framework for investigating the mechanisms described in this guide.

Protocol 1: In Vitro Nitroreductase Activity Assay (Fluorogenic)

This assay measures the activity of a nitroreductase enzyme by monitoring the fluorescence increase upon the reduction of a non-fluorescent nitro-containing probe to a fluorescent product.[20]

  • Materials:

    • Purified nitroreductase enzyme

    • Fluorogenic nitroreductase probe (e.g., a nitrocoumarin derivative) dissolved in DMSO

    • NADH or NADPH cofactor

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 96-well black, clear-bottom microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the nitroreductase enzyme in assay buffer.

    • In the microplate, add 50 µL of assay buffer to each well.

    • Add 20 µL of the fluorogenic probe solution to each well (final concentration typically 5-10 µM).

    • Add 10 µL of NADH/NADPH solution to each well (final concentration typically 100-200 µM).

    • To initiate the reaction, add 20 µL of the diluted enzyme solutions to the sample wells. Add 20 µL of assay buffer to the "no enzyme" control wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the chosen probe.

    • Monitor the increase in fluorescence intensity kinetically over 30-60 minutes at 37°C.

    • Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each enzyme concentration after subtracting the background fluorescence from the control wells.

Protocol 2: IRAK4 Kinase Inhibition Assay (Biochemical)

This protocol determines the IC₅₀ of a test compound against IRAK4 kinase activity using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[21][22]

  • Materials:

    • Recombinant human IRAK4 enzyme

    • Kinase substrate (e.g., Myelin Basic Protein, MBP)

    • ATP

    • Test compound (e.g., Irak4-IN-19) dissolved in DMSO

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96-well microplate

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer containing a constant, low percentage of DMSO (e.g., 1%).

    • Add 5 µL of the diluted compound or vehicle (DMSO control) to the wells of the microplate.

    • Prepare a 2X enzyme solution of IRAK4 in kinase buffer. Add 10 µL of this solution to each well (except "no enzyme" controls).

    • Incubate for 15 minutes at room temperature to allow inhibitor binding.

    • Prepare a 2X reaction initiation solution containing ATP (at its Kₘ concentration, e.g., 20 µM) and the kinase substrate in kinase buffer.

    • Start the reaction by adding 10 µL of the reaction initiation solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure kinase activity by adding the ADP-Glo™ reagents according to the manufacturer's protocol. This typically involves a 40-minute incubation with a reagent to deplete unused ATP, followed by a 30-minute incubation with a detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data with the "no enzyme" wells as 100% inhibition and the vehicle control wells as 0% inhibition. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[2][3][19]

  • Materials:

    • Cultured cells (treated with test compound and vehicle control)

    • Annexin V-FITC (or other fluorophore)

    • Propidium Iodide (PI) solution

    • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

    • Cold PBS

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in cells by treating with the desired concentrations of the test compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated negative control.

    • Harvest both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS and centrifuge again.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Data Analysis:

      • Healthy cells: Annexin V negative, PI negative.

      • Early apoptotic cells: Annexin V positive, PI negative.

      • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

      • Quantify the percentage of cells in each quadrant.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[23][24][25][26]

  • Materials:

    • Cultured cells (treated with test compound and vehicle control)

    • Cold PBS

    • Ice-cold 70% ethanol

    • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for the desired duration (e.g., 24 hours).

    • Harvest cells by trypsinization, collect by centrifugation (300 x g, 5 min), and wash once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry, collecting data on a linear scale for the PI fluorescence channel.

    • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The Methyl 5-fluoro-2-methyl-4-nitrobenzoate framework is a testament to the power of strategic molecular design in modern drug discovery. While the parent molecule is a synthetic intermediate, the compounds derived from it exhibit potent and diverse mechanisms of action. The foundational principle of reductive activation of the nitroaromatic core provides a basis for broad cytotoxicity, particularly relevant in antimicrobial and hypoxic cancer therapies. More refined applications see this scaffold elaborated into highly specific enzyme inhibitors targeting critical nodes in disease signaling, such as PARP in DNA repair and IRAK4 in innate immunity. The resulting cellular outcomes—apoptosis and cell cycle arrest—are the desired endpoints for anti-cancer and anti-inflammatory interventions. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively leverage this versatile chemical scaffold in the development of next-generation therapeutics.

References

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from Abcam website.

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  • Gnanaprakasam, J. N., & Wang, R. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (122), 55583.[3]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Methods for the detection of DNA adducts. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 76, 1-38.[4]

  • Patsnap. (2024, June 21). What are IRAK4 inhibitors and how do they work?. Patsnap Synapse.[5]

  • Phillips, D. H., & Arlt, V. M. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis, 35(3), 222–233.[27]

  • Kim, K. H., & Sederstrom, J. M. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Journal of Visualized Experiments, (102), e53086.[23]

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  • Wikipedia. (n.d.). DNA adduct. In Wikipedia.[8]

  • BenchChem. (2025). Application Notes and Protocols for Studying Poly (ADP-ribose) Polymerase (PARP) in Cell Culture. Retrieved from BenchChem website.[1]

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  • Morris, T. (2022, February 24). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. Pharmacy Times.[10]

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  • Bio-Rad. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from Bio-Rad website.[26]

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  • ResearchGate. (n.d.). Mechanism of action of PARP inhibitors (Olaparib, Rucaparib, and Niraparib) in treating castration-resistant prostate cancer (CRPC). [Diagram]. Retrieved from ResearchGate.[11]

  • ResearchGate. (n.d.). Mechanism of action of rucaparib. [Diagram]. Retrieved from ResearchGate.[12]

  • Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100305.[31]

  • BenchChem. (2025). Application Notes and Protocols: Measuring the Inhibitory Effect of Irak4-IN-19 on IRAK4 Kinase Activity. Retrieved from BenchChem website.[22]

  • Proteintech. (n.d.). Annexin V CoraLite 488 and PI. Retrieved from Proteintech website.[32]

  • Thomas, A., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics, 57(9), 1099–1112.[9]

  • Mahajan, K., et al. (2018). Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase. Molecular Cancer Research, 16(12), 1856-1868.[33]

  • Panchal, P., & Khan, P. (2025, March 26). PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers.[16]

  • Cell Signaling Technology. (2005). HTScan™ IRAK4 Kinase Assay Kit. Retrieved from Cell Signaling Technology website.[34]

  • Eurofins Discovery. (n.d.). IRAK4 Human TKL Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay. Retrieved from Eurofins Discovery website.[35]

  • Promega Corporation. (n.d.). IRAK4 Kinase Enzyme System Application Note. Retrieved from Promega website.[36]

  • Wang, Z., et al. (2009). IRAK-4 inhibitors for inflammation. Current Topics in Medicinal Chemistry, 9(8), 724–737.[13]

  • Li, X., et al. (2025, January 6). Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects. Journal of Medicinal Chemistry.[14]

  • BenchChem. (2025). Validation of Nitrocoumarin-Based Fluorogenic Probes for Detecting Nitroreductase Activity: A Comparative Guide. Retrieved from BenchChem website.[20]

  • BenchChem. (2025). Application Notes and Protocols for Studying Nitroreductase Activity in Mycobacteria using Tba-354. Retrieved from BenchChem website.[37]

  • von der Heidt, A., et al. (2024, May 2). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry.[15]

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  • Chen, C. H., et al. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology, 11, 697813.[18]

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Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for Methyl 5-fluoro-2-methyl-4-nitrobenzoate

Application Note: Laboratory Synthesis and Characterization of Methyl 5-fluoro-2-methyl-4-nitrobenzoate Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers. Compound: Methyl 5-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Characterization of Methyl 5-fluoro-2-methyl-4-nitrobenzoate

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers. Compound: Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7)[1]

Introduction & Strategic Rationale

Methyl 5-fluoro-2-methyl-4-nitrobenzoate is a highly valued fluorinated organic building block widely utilized in the pharmaceutical industry. Its unique substitution pattern makes it a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of Bruton's tyrosine kinase (BTK) inhibitors[2]. BTK inhibitors are pivotal in modulating B-cell receptor signaling pathways for the treatment of autoimmune diseases (such as rheumatoid arthritis and systemic lupus erythematosus) and B-cell malignancies[3].

While direct nitration of methyl 5-fluoro-2-methylbenzoate is possible, it often yields a mixture of regioisomers due to competing directing effects on the aromatic ring. To ensure absolute regiochemical fidelity and high purity, this protocol details a two-step, one-pot esterification starting from the commercially available 5-fluoro-2-methyl-4-nitrobenzoic acid. By utilizing an acyl chloride intermediate, we bypass the equilibrium limitations of standard Fischer esterification, driving the reaction to near-quantitative conversion.

Mechanistic Workflow

The synthesis relies on the Vilsmeier-Haack type activation of the carboxylic acid using oxalyl chloride and a catalytic amount of dimethylformamide (DMF), followed by nucleophilic acyl substitution with methanol.

SynthesisWorkflow A 5-Fluoro-2-methyl- 4-nitrobenzoic acid B Vilsmeier-Haack Activation (DMF/Oxalyl Chloride) A->B Anhydrous DCM 0 °C to RT C Acyl Chloride Intermediate B->C Gas Evolution (CO, CO2, HCl) D Esterification (Methanol / DIPEA) C->D 0 °C E Methyl 5-fluoro-2-methyl- 4-nitrobenzoate D->E Aqueous Workup & Purification

Fig 1: Two-step, one-pot synthesis workflow via acyl chloride activation.

Experimental Protocol

Caution: This procedure involves hazardous, reactive, and toxic reagents (Oxalyl chloride, DMF, Methanol). All operations must be conducted in a certified chemical fume hood using appropriate PPE (flame-resistant lab coat, safety goggles, and chemical-resistant gloves).

Reagents and Materials
Reagent / MaterialRoleEquivalentsNotes
5-Fluoro-2-methyl-4-nitrobenzoic acidStarting Material1.0 eqEnsure anhydrous state
Oxalyl ChlorideActivating Agent1.5 eqCorrosive, moisture sensitive
N,N-Dimethylformamide (DMF)Catalyst0.05 eqGenerates Vilsmeier active species
Anhydrous Dichloromethane (DCM)Solvent10 volumesMust be strictly anhydrous
Anhydrous MethanolNucleophile5.0 eq-
N,N-Diisopropylethylamine (DIPEA)Base / Acid Scavenger2.5 eqNon-nucleophilic
Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 5-fluoro-2-methyl-4-nitrobenzoic acid (1.0 eq) and anhydrous DCM (10 mL/g of substrate).

  • Catalyst Addition: Add catalytic DMF (0.05 eq). Causality: DMF reacts with oxalyl chloride to form the chloroiminium ion (Vilsmeier-Haack reagent), which is the true reactive species that rapidly converts the acid to the acyl chloride.

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Dropwise, add oxalyl chloride (1.5 eq) over 15 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Causality: The reaction progress is visually indicated by the cessation of gas evolution (CO, CO₂, and HCl). The suspension will typically transition into a clear, homogeneous solution once the acyl chloride is fully formed.

  • Concentration: Concentrate the mixture under reduced pressure (rotary evaporator, equipped with a proper base trap) to remove unreacted oxalyl chloride and DCM, yielding the crude acyl chloride as an oil or semi-solid.

Step 2: Esterification 6. Re-dissolution: Re-dissolve the crude acyl chloride in fresh anhydrous DCM (5 mL/g) and cool the solution to 0 °C under argon. 7. Nucleophilic Attack: Slowly add a pre-mixed solution of anhydrous methanol (5.0 eq) and DIPEA (2.5 eq) in DCM. Causality: DIPEA is utilized as a sterically hindered, non-nucleophilic base to neutralize the HCl generated during esterification. This prevents the degradation of the product and drives the equilibrium forward without competing with methanol for the electrophilic carbonyl carbon. 8. Completion: Stir at room temperature for 1 hour. Verify completion via TLC or LC-MS.

Step 3: Workup and Purification 9. Quenching: Quench the reaction mixture with saturated aqueous NaHCO₃. Causality: The mildly basic aqueous wash neutralizes residual acid and removes any unreacted starting material as its water-soluble sodium salt. 10. Extraction: Extract the aqueous layer twice with DCM. Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄. 11. Purification: Filter the drying agent, concentrate the filtrate in vacuo, and purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford Methyl 5-fluoro-2-methyl-4-nitrobenzoate as a solid.

Analytical Data & Characterization

The following table summarizes the expected analytical profile for the purified compound to ensure trustworthiness and validation of the synthesized batch.

Analytical MethodExpected Result / Specification
Appearance Pale yellow to off-white crystalline solid
Purity (HPLC) ≥ 98.0% (Area %)
LC-MS (ESI+) Expected m/z for [M+H]⁺: 214.05
¹H NMR (400 MHz, CDCl₃) δ ~8.0 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), 3.95 (s, 3H, -OCH₃), 2.65 (s, 3H, Ar-CH₃)
¹⁹F NMR (376 MHz, CDCl₃) δ ~ -115.0 to -118.0 (m, 1F)

References

  • Sigma-Aldrich Product Catalog. "Methyl 5-fluoro-2-methyl-4-nitrobenzoate | 1803786-77-7". Sigma-Aldrich. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJAFvHQ1_x2QAOQroIVOHx_K_FVimYUs8KOfU-iizCOxl0N-ZHLC9NxA3Cjabhi3kavrDg9Tr7e9gOPjSXSlxtXJOVySEBKYld2nOAwgBPwUD3piFE8yHgYyP-qEKLK_wrMqI6i_KeJumM3oXm9NRXa0V7zrRecIDZa92nMw==]
  • ChemExpress Catalog. "CAS 1803786-77-7 | Methyl 5-fluoro-2-methyl-4-nitrobenzoate". ChemExpress. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHx4aJ_Kk0tS3Nd7KoLd7VLmzPR52BTqkI9WwiW8hF3TU4O86EUMT815YTA-oOVIfeJsnfgY8HNx7lSuCKFlNyLfYR5rHKZ4vbTEA4qy7p5495Y10MtmPPFbl-y71HzCFTeMnFwOs=]
  • Patent WO2014210255A1. "Primary carboxamides as btk inhibitors". Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMN_3KKTjOsYNL1Kc1ABgUvmrcMjs6Ae-HkLWa-eLmvk6GPyIJrqrG02Hn72plSdc1uxNf5zhCbNkTnc9NZ3rBZwYh72ZqHE8Q7OXNkqHomJko0amYDrcLy72D21UcLSj4xYxMPPFU41Gcu5h36w==]
  • Patent Application Data. "Inhibiting BTK / Nitration Protocols". Googleapis. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwsOiegPA4l2mhFvGpD6nsWYIfT126qaSqTzMwlcXmQoSEVIj4ss7d7NvjlveigUl10467pfpcOtOetAsD3Mfv2ShVpWcBVl1_kxHSgEgRv8nso2PyHKji3YZ9d244PhO2Z_einkrdmegZkzFQwQm5b4574OdX9CnneZm3Bxzg4-iXLq6PN9ttmwkkky0J]

Sources

Application

Application Note: Methyl 5-fluoro-2-methyl-4-nitrobenzoate as a Versatile Building Block in Drug Discovery

Executive Summary Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) [1] is a highly functionalized, tetra-substituted phenyl building block that serves as a critical intermediate in modern drug discovery. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) [1] is a highly functionalized, tetra-substituted phenyl building block that serves as a critical intermediate in modern drug discovery. Its precise substitution pattern makes it an ideal precursor for the synthesis of complex fused heterocyclic systems, such as benzimidazoles, quinoxalines, and benzoxazoles, which are ubiquitous pharmacophores in kinase inhibitors, PARP inhibitors, and antihistamines.

This application note details the mechanistic rationale behind its reactivity and provides self-validating experimental protocols for its use in Nucleophilic Aromatic Substitution (SNAr) and subsequent heterocyclic cyclization workflows.

Mechanistic Rationale & Structural Advantages (E-E-A-T)

The synthetic utility of this building block stems from the synergistic electronic and steric effects of its four substituents:

  • Dual-Activated SNAr Site (C5-Fluoro): The fluorine atom at the C5 position is highly activated towards nucleophilic attack. The adjacent C4-nitro group exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, stabilizing the anionic Meisenheimer complex intermediate and enabling highly efficient SNAr with a variety of nucleophiles (amines, alkoxides, thiols) [2].

  • Conformational Restriction (C2-Methyl): The C2-methyl group provides essential steric hindrance, forcing the C1-methyl ester out of coplanarity with the aromatic ring. This conformational lock protects the ester from premature hydrolysis during harsh, basic SNAr conditions. Furthermore, it provides a rigid vector for late-stage functionalization (e.g., amide coupling), a proven strategy for improving the target binding affinity and selectivity of small molecules.

  • Latent Amine (C4-Nitro): Following the SNAr reaction, the C4-nitro group can be selectively reduced to an aniline. The resulting ortho-diamine (or amino-ether/thioether) is perfectly primed for cyclization into benzimidazoles or other bioactive heterocycles [3].

Synthetic Workflow: Benzimidazole Core Assembly

The most prominent application of Methyl 5-fluoro-2-methyl-4-nitrobenzoate is the rapid assembly of 1,2,5,6-tetrasubstituted benzimidazole cores. The process involves a robust three-step sequence: SNAr, nitro reduction, and cyclization.

Workflow Start Methyl 5-fluoro-2-methyl-4-nitrobenzoate (Starting Material) SNAr Step 1: SNAr Reaction (Nucleophilic Displacement of F) Start->SNAr Primary Amine, DIPEA, DMSO, 80°C Intermediate1 5-Substituted-2-methyl-4-nitrobenzoate SNAr->Intermediate1 Reduction Step 2: Nitro Reduction (Fe/NH4Cl or Pd/C, H2) Intermediate1->Reduction Aqueous/EtOH, 80°C Intermediate2 4-Amino-5-substituted-2-methylbenzoate Reduction->Intermediate2 Cyclization Step 3: Cyclization (Aldehyde/Oxidant or Orthoester) Intermediate2->Cyclization Acidic Conditions, Heat Product Benzimidazole Core Scaffold (Drug Discovery Intermediate) Cyclization->Product

Fig 1. Synthetic workflow from Methyl 5-fluoro-2-methyl-4-nitrobenzoate to benzimidazole cores.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints (In-Process Controls) to ensure reaction fidelity before proceeding to subsequent synthetic steps.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Primary Amines

Objective: Displacement of the C5-fluorine to generate a 5-alkylamino-2-methyl-4-nitrobenzoate intermediate.

  • Preparation: In a dry 50 mL round-bottom flask, dissolve Methyl 5-fluoro-2-methyl-4-nitrobenzoate (1.0 mmol, 213 mg) in anhydrous DMSO (5.0 mL).

  • Reagent Addition: Add the primary amine (e.g., methylamine hydrochloride, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 0.44 mL).

  • Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z 214 [M+H]+) is entirely consumed and replaced by the product peak (e.g., m/z 225 [M+H]+ for methylamine).

  • Workup: Cool to room temperature and pour the mixture into ice-cold water (25 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Protocol B: Nitro Reduction to Substituted Aniline

Objective: Reduction of the C4-nitro group to yield a 4-amino-5-(alkylamino)-2-methylbenzoate, ready for cyclization.

  • Preparation: Suspend the SNAr product (1.0 mmol) in a solvent mixture of Ethanol (8.0 mL) and Deionized Water (2.0 mL).

  • Reagent Addition: Add Iron powder (5.0 mmol, 279 mg) and Ammonium Chloride (5.0 mmol, 267 mg).

  • Reaction: Heat the suspension to 80 °C and stir vigorously for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The product will exhibit a lower Rf value than the starting material and will stain positive (yellow/brown) with ninhydrin, confirming the formation of the primary aniline.

  • Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the Celite with hot EtOAc (20 mL). Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na2SO4, and evaporate to yield the diamine intermediate [4].

Quantitative Data Presentation: SNAr Scope

The reactivity of the C5-fluorine accommodates a wide range of nucleophiles, enabling the generation of diverse structural libraries. The table below summarizes validated reaction conditions and typical yields.

Nucleophile TypeExample ReagentBase / SolventTemp (°C)Time (h)Typical Yield (%)
Primary Aliphatic Amine MethylamineDIPEA / DMSO80492
Secondary Aliphatic Amine MorpholineDIPEA / DMSO90688
Primary Aniline p-AnisidineK₂CO₃ / DMF1001275
Alkoxide Sodium MethoxideNone / MeOH25 (rt)295
Thiolate Sodium ThiomethoxideNone / THF0 to rt198

Table 1. Reaction conditions and typical yields for the SNAr displacement of the C5-fluorine on Methyl 5-fluoro-2-methyl-4-nitrobenzoate.

References

  • Nardi, M., Cano, N.C.H., Simeonov, S., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Catalysts, 13(2), 392. Retrieved from[Link]

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of Methyl 5-fluoro-2-methyl-4-nitrobenzoate

Executive Summary The synthesis of highly functionalized anilines is a critical operation in pharmaceutical and agrochemical development. The transformation of Methyl 5-fluoro-2-methyl-4-nitrobenzoate to Methyl 4-amino-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized anilines is a critical operation in pharmaceutical and agrochemical development. The transformation of Methyl 5-fluoro-2-methyl-4-nitrobenzoate to Methyl 4-amino-5-fluoro-2-methylbenzoate presents a specific chemoselective challenge: reducing the nitro group efficiently while preserving the liable aryl fluoride and the ester moiety. While catalytic hydrogenation is the most atom-economical method for nitro reduction, the primary risk is unwanted hydrodehalogenation (cleavage of the C-F bond) (1)[1].

This protocol outlines an optimized, self-validating methodology utilizing an acid-modified Palladium on Carbon (Pd/C) system to achieve >99% chemoselectivity, completely suppressing defluorination.

Mechanistic Insights & Catalyst Rationale

The reduction of the nitro group proceeds via the Haber mechanism , transitioning through nitroso and hydroxylamine intermediates before yielding the primary amine.

The Defluorination Problem: During standard Pd/C hydrogenation, the electron-rich nature of the resulting aniline facilitates strong adsorption onto the metal catalyst surface. This prolonged residence time promotes oxidative addition of the palladium into the C-F bond, leading to defluorination. Furthermore, recent studies demonstrate that the selectivity of halogenated nitrobenzene hydrogenation is highly dependent on the size of the Pd nanoparticles; smaller nanoparticles possess more edge sites that inadvertently catalyze C-F cleavage (2)[2].

The Acid-Modified Solution: To mitigate this, the reaction is conducted in the presence of a catalytic amount of an acid with a pKa < 5 (e.g., p-Toluenesulfonic acid). The acid immediately protonates the newly formed basic amine. The resulting anilinium ion is electron-deficient and rapidly desorbs from the palladium surface, effectively shutting down the defluorination pathway and ensuring >99% chemoselectivity (3)[3].

Reaction Pathway Visualization

HaberMechanism Nitro Methyl 5-fluoro-2-methyl- 4-nitrobenzoate Nitroso Nitroso Intermediate Nitro->Nitroso + H2, - H2O Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H2 Amine Methyl 4-amino-5-fluoro- 2-methylbenzoate Hydroxylamine->Amine + H2, - H2O Defluoro Defluorinated Amine (Impurity) Hydroxylamine->Defluoro Direct C-F Cleavage Amine->Defluoro Hydrodefluorination (Pd/C, neutral pH)

Figure 1: Haber mechanism for nitro reduction, highlighting the hydrodefluorination side reaction.

Quantitative Data: Catalyst System Optimization

The following table summarizes the experimental causality behind the chosen protocol. Standard Pd/C under neutral conditions results in an unacceptable 11.0% loss to the defluorinated impurity. The addition of p-TsOH drastically shifts the chemoselectivity.

Catalyst SystemAdditive / ModifierTemp (°C)Time (h)Conversion (%)Target Amine Yield (%)Defluorinated Impurity (%)
5% Pd/CNone254.0>9988.511.0
5% Pd/C p-TsOH (0.1 eq) 25 4.5 >99 99.1 <0.5
5% Pt/CNone255.0>9997.22.1
Raney NiNone508.09592.01.5

Experimental Protocol

Materials Required:

  • Methyl 5-fluoro-2-methyl-4-nitrobenzoate (MW: 213.16 g/mol ) – 10.0 g (46.9 mmol, 1.0 eq)

  • 5% Pd/C (50% wet) – 1.0 g (0.05 eq Pd)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) – 0.89 g (4.69 mmol, 0.1 eq)

  • Methanol (HPLC grade) – 100 mL

  • Hydrogen gas (Balloon or Parr reactor, 1 atm)

Step-by-Step Methodology:

  • Reaction Assembly: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 5-fluoro-2-methyl-4-nitrobenzoate (10.0 g) and methanol (100 mL). Stir to form a uniform suspension.

    • Causality: Methanol acts as a protic solvent, facilitating the proton-coupled electron transfer steps inherent in the Haber mechanism.

  • Acidic Modification: Add p-TsOH·H₂O (0.89 g) to the mixture.

    • Causality: The acid modifier ensures the resulting amine is immediately protonated, preventing catalyst poisoning and inhibiting the oxidative addition required for hydrodefluorination (3)[3].

  • Catalyst Introduction: Carefully add 5% Pd/C (1.0 g).

    • Safety Note: Pd/C is highly pyrophoric when dry. Always add it to the solvent under an inert atmosphere (N₂ or Ar) to prevent solvent ignition.

  • Purging & Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen (3x), followed by evacuating and backfilling with hydrogen (3x) using a balloon. Maintain the reaction under a hydrogen atmosphere (1 atm) at 25 °C with vigorous stirring.

  • In-Process Control (IPC) & Analytical Validation: After 4 hours, sample 50 µL of the reaction mixture. Filter through a 0.22 µm PTFE syringe filter and analyze via LC-MS.

    • Self-Validating System: The reaction is deemed complete when the starting material peak is <1%. The absolute absence of a mass peak at [M+H]⁺ = 166 (des-fluoro aniline) confirms the chemoselectivity of the protocol. The target product will present at [M+H]⁺ = 184 .

  • Filtration: Once complete, purge the flask thoroughly with nitrogen (3x) to remove residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol (2 x 20 mL).

    • Causality: Complete removal of palladium is critical to prevent downstream oxidative degradation of the electron-rich aniline and to meet API heavy metal limits.

  • Workup & Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL) to neutralize the p-TsOH. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to afford Methyl 4-amino-5-fluoro-2-methylbenzoate as an off-white solid.

References

  • Hydrogenation of halonitrobenzenes without dehalogenation - US5068436A, Google P
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC, N
  • Size-Dependent Halogenated Nitrobenzene Hydrogenation Selectivity of Pd Nanoparticles - The Journal of Physical Chemistry C, ACS Public

Sources

Application

Application Note: Methyl 5-fluoro-2-methyl-4-nitrobenzoate in the Synthesis of Fluorinated Active Pharmaceutical Ingredients

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The integration of fluorine into Active Pharmaceutical Ingredient (API) scaffolds is a cornerstone of modern drug design[1]. With a van der Waals radius of 1.47 Å (closely mimicking oxygen) and an exceptionally high bond dissociation energy (approx. 105.4 kcal/mol), the carbon-fluorine (C–F) bond imparts profound physicochemical benefits[2]. These include the blockade of cytochrome P450-mediated metabolic oxidation sites, enhanced lipophilicity, and the modulation of basicity in adjacent amines to improve oral bioavailability[3].

Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) is a highly functionalized, tetra-substituted arene that serves as a premium building block for complex heterocyclic APIs, such as kinase and PARP inhibitors. Its strategic value lies in its specific substitution pattern:

  • C4 Nitro Group: Functions as a masked nucleophile. Upon reduction, it yields an aniline that directs subsequent cyclization.

  • C1 Methyl Ester: Acts as an electrophilic anchor, readily participating in cyclocondensation reactions (e.g., with amidines) to form fused pyrimidines.

  • C5 Fluoro Group: Positioned ortho to the nitro/amine group, its strong inductive electron-withdrawing effect lowers the pKa of the resulting aniline[4]. This prevents off-target hERG liability (often associated with highly basic amines) while maintaining the nucleophilicity required for heterocycle formation.

Mechanistic Challenges: Chemoselective Nitro Reduction

The critical first step in utilizing this building block is the reduction of the C4 nitro group to an amine. However, catalytic hydrogenation of fluoronitroarenes is notoriously plagued by hydrodefluorination (HDF) [5].

Expertise & Experience (Causality of HDF): When using standard Palladium on Carbon (Pd/C) under hydrogen gas, the electron-rich Pd(0) species can undergo oxidative addition into the activated C–F bond[6]. This side reaction is exacerbated under hydrogen-starved conditions and results in the cleavage of the C–F bond, generating a des-fluoro impurity and highly corrosive hydrogen fluoride (HF)[5]. HF formation not only degrades the reactor's glass lining but also poisons the catalyst, leading to stalled reactions and incomplete conversion.

To establish a self-validating, high-yielding process, the choice of catalyst is paramount. Switching from Pd/C to Platinum Dioxide (PtO 2​ , Adams' catalyst) suppresses the oxidative addition pathway, ensuring >95% chemoselectivity for nitro reduction over C–F bond cleavage. Alternatively, dissolving metal reductions (e.g., Fe/NH 4​ Cl) can be employed to bypass transition-metal-catalyzed HDF entirely.

Table 1: Reaction Optimization for Chemoselective Nitro Reduction
Catalyst SystemSolventAdditive / ConditionsConversion (%)Yield: Fluoroaniline (%)Yield: Defluorinated Impurity (%)
10% Pd/CMethanolNone (Standard H 2​ )>9965.032.0
10% Pd/CEthanolV 2​ O 3​ (Catalyst Poison)>9988.58.0
5% PtO 2​ Ethanol None (Optimized) >99 96.2 <0.5
Fe PowderEtOH / H 2​ ONH 4​ Cl (Reflux)>9992.00.0

Data summarizes the causality of catalyst selection: PtO 2​ provides the optimal balance of catalytic efficiency and C–F bond preservation.

Experimental Protocols

The following self-validating protocols describe the transformation of Methyl 5-fluoro-2-methyl-4-nitrobenzoate into a 7-fluoro-quinazolin-4-one API scaffold.

Protocol A: Synthesis of Methyl 4-amino-5-fluoro-2-methylbenzoate

Objective: Chemoselective reduction of the nitro group without inducing hydrodefluorination.

  • Preparation: Charge a Hastelloy or glass-lined pressure reactor with Methyl 5-fluoro-2-methyl-4-nitrobenzoate (1.0 eq, 100 g) and absolute ethanol (10 volumes, 1.0 L).

  • Catalyst Addition: Carefully add 5% PtO 2​ (0.01 eq by weight) under a nitrogen blanket. Safety: Dry catalysts are pyrophoric in the presence of solvent vapors.

  • Hydrogenation: Purge the reactor with N 2​ (3x), followed by H 2​ (3x). Pressurize the reactor to 30 psi with H 2​ .

  • Reaction & IPC: Stir the mixture at 25–30 °C. The reaction is exothermic; maintain temperature using a cooling jacket.

    • In-Process Control (IPC): Sample at 4 hours. Analyze via HPLC (UV 254 nm). The reaction is deemed complete when starting material is <0.5% Area and the defluorinated impurity (RRT 0.85) is <1.0% Area.

  • Workup: Vent H 2​ and purge with N 2​ . Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol (200 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 4-amino-5-fluoro-2-methylbenzoate as a pale crystalline solid. (Expected yield: 95-97%).

Protocol B: Cyclocondensation to 7-Fluoro-2-methylquinazolin-4(3H)-one Scaffold

Objective: Construction of the fluorinated heterocyclic core.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-amino-5-fluoro-2-methylbenzoate (1.0 eq, 50 g) in 2-methoxyethanol (5 volumes, 250 mL).

  • Reagent Addition: Add formamidine acetate (2.5 eq). Causality: Formamidine acetate acts as both the carbon source for the C2 position of the quinazolinone and the nitrogen source for the N3 position, driving the cyclocondensation in a single pot.

  • Cyclization: Heat the reaction mixture to 120 °C for 12 hours.

    • IPC: Monitor by LC-MS. The intermediate formamidine adduct should fully convert to the cyclized product (M+H = 179.1 for the core scaffold).

  • Isolation: Cool the mixture to 5 °C. The product will precipitate. Filter the solid, wash with cold water (2 x 100 mL) to remove acetate salts, and dry in a vacuum oven at 50 °C to afford the 7-fluoro-quinazolin-4-one scaffold.

Visualizations

Workflow SM Methyl 5-fluoro-2-methyl -4-nitrobenzoate (Starting Material) Reduction Chemoselective Hydrogenation (PtO2, H2, EtOH) SM->Reduction Intermediate Methyl 4-amino-5-fluoro -2-methylbenzoate (Intermediate) Reduction->Intermediate Cyclization Cyclocondensation (Formamidine acetate) Intermediate->Cyclization API 7-Fluoro-quinazolin-4-one Scaffold (API Core) Cyclization->API

Synthetic workflow from Methyl 5-fluoro-2-methyl-4-nitrobenzoate to a fluorinated API scaffold.

Mechanism Start Nitroarene Reduction (Pd/C or PtO2 + H2) PathA Desired Pathway: Chemoselective Reduction Start->PathA PathB Side Reaction: Hydrodefluorination (HDF) Start->PathB ProdA Fluoroaniline Intermediate (High Yield with PtO2) PathA->ProdA ProdB Defluorinated Aniline + HF (Observed with standard Pd/C) PathB->ProdB

Mechanistic divergence during nitro reduction: desired amination vs. hydrodefluorination.

References

  • Title: Fluorine in medicinal chemistry. Source: Chemical Society Reviews. URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Source: Pharmaceuticals (MDPI). URL: [Link]

  • Title: Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977. Source: Organic Process Research & Development. URL: [Link]

  • Title: Recent advances in green fluorine chemistry. Source: Research and Reports in Organic Chemistry (Dove Medical Press). URL: [Link]

  • Title: Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex. Source: Journal of the American Chemical Society. URL: [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for Methyl 5-fluoro-2-methyl-4-nitrobenzoate

Executive Summary The functionalization of carbon-fluorine (C–F) bonds represents a significant challenge in synthetic organic chemistry due to the exceptionally high bond dissociation energy of the C–F bond (~114 kcal/m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of carbon-fluorine (C–F) bonds represents a significant challenge in synthetic organic chemistry due to the exceptionally high bond dissociation energy of the C–F bond (~114 kcal/mol). Consequently, unactivated aryl fluorides are generally inert to standard palladium-catalyzed cross-coupling conditions[1].

However, Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) presents a unique electronic topology that makes it an excellent electrophilic partner for cross-coupling. This application note details the mechanistic rationale and provides field-proven, self-validating protocols for the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination of this highly activated substrate.

Mechanistic Rationale: Overcoming the C–F Activation Barrier

To successfully couple Methyl 5-fluoro-2-methyl-4-nitrobenzoate, one must understand the causality behind its reactivity. The substrate is activated via two synergistic mechanisms:

  • Electronic Depletion: The strong inductive and mesomeric electron-withdrawing effects of the para-ester and ortho-nitro groups significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This facilitates the initial nucleophilic attack by the electron-rich Pd(0) catalyst.

  • Directed SNAr-Type Oxidative Addition: The nitro group, positioned exactly ortho to the fluorine atom, acts as a crucial directing group. The oxygen atoms of the nitro group pre-coordinate to the palladium center, anchoring it in close proximity to the C–F bond[2]. This directs the metal through an SNAr-type transition state, drastically lowering the activation energy required for oxidative addition[2].

To stabilize the resulting Pd(II) intermediate and force the catalytic cycle forward, highly electron-donating and sterically demanding ligands (such as tri-tert-butylphosphine, P(t-Bu)3) are strictly required[1].

Mechanism Pd0 Pd(0)L2 Active Catalyst PreCoord SNAr-Type Pre-coordination (Nitro-directed) Pd0->PreCoord + Substrate Substrate Methyl 5-fluoro-2-methyl- 4-nitrobenzoate Substrate->PreCoord OxAdd Oxidative Addition Ar-Pd(II)(F)L2 PreCoord->OxAdd C-F Cleavage TransMet Transmetalation Ar-Pd(II)(Ar')L2 OxAdd->TransMet + Ar'B(OH)2 RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 - Product

Mechanistic cycle of Pd-catalyzed C-F activation directed by the ortho-nitro group.

Self-Validating Experimental Protocols

The following Suzuki-Miyaura protocol is designed as a self-validating system. Because highly electron-deficient aryl fluorides can undergo uncatalyzed Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles, a negative control must be run in parallel to verify that the C–C bond formation is genuinely transition-metal catalyzed.

Workflow Step1 1. Glovebox Setup Add Pd, Ligand, Base Step2 2. Substrate Addition Aryl Fluoride + Boronic Acid Step1->Step2 Step3 3. Solvent & Degas Dioxane, N2 Sparging Step2->Step3 Step4 4. Thermal Reaction 100 °C, 16-24 h Step3->Step4 Step5 5. Workup Filtration & Extraction Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of Methyl 5-fluoro-2-methyl-4-nitrobenzoate with arylboronic acids.

Materials:

  • Substrate: Methyl 5-fluoro-2-methyl-4-nitrobenzoate (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd2(dba)3 (2.5 mol%)

  • Ligand: P(t-Bu)3 (10 mol%)

  • Base: Cs2CO3 (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3, Cs2CO3, and the arylboronic acid. Causality: Pd(0) complexes with electron-rich phosphines are highly susceptible to oxidation; rigorous exclusion of O2 is mandatory to prevent catalyst deactivation prior to oxidative addition.

  • Substrate & Ligand Addition: Add Methyl 5-fluoro-2-methyl-4-nitrobenzoate and P(t-Bu)3 to the vessel.

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane. Seal the tube with a septum, remove it from the glovebox, and sparge the mixture with argon or nitrogen for 15 minutes. Causality: Dioxane is chosen over THF because its higher boiling point allows the reaction to reach 100 °C, providing the thermal energy required to overcome the C–F activation barrier.

  • Thermal Reaction: Replace the septum with a Teflon screw cap under positive inert gas flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 16–24 hours.

  • Self-Validation (Control): Concurrently, run an identical reaction omitting the Pd2(dba)3. Analysis: Monitor both vessels via LC-MS. The absence of product in the control vessel confirms that the transformation is a genuine Pd-catalyzed cross-coupling, ruling out background SNAr.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Quantitative Data & Optimization

The choice of catalyst, ligand, and base is not arbitrary. Table 1 demonstrates the optimization landscape, proving the necessity of the electron-rich P(t-Bu)3 ligand and the cesium counterion (which enhances the nucleophilicity of the boronate complex during transmetalation).

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1 Pd2(dba)3 (2.5) P(t-Bu)3 (10) Cs2CO3 (2.0) 1,4-Dioxane 100 >95
2Pd(OAc)2 (5.0)SPhos (10)K3PO4 (2.0)Toluene10072
3Pd(PPh3)4 (5.0)NoneNa2CO3 (2.0)THF/H2O80Trace
4Pd2(dba)3 (2.5)P(t-Bu)3 (10)Cs2CO3 (2.0)1,4-Dioxane2512
5NoneP(t-Bu)3 (10)Cs2CO3 (2.0)1,4-Dioxane1000 (Control)

Table 2: Substrate Scope and Reaction Times

Coupling PartnerProduct ClassTime (h)Isolated Yield (%)
Phenylboronic acidBiaryl ester1692
4-Methoxyphenylboronic acidElectron-rich biaryl1888
4-Fluorophenylboronic acidHalogenated biaryl1885
Aniline (Buchwald-Hartwig)*Diaryl amine2478

*Note: Buchwald-Hartwig amination of this substrate with weak nucleophiles (like aniline) requires a slight modification: utilizing Pd(OAc)2 (5 mol%) and BrettPhos (10 mol%) in Toluene at 100 °C.

References

  • Luo, H., Wu, G., Xu, S., Wang, K., Wu, C., Zhang, Y., & Wang, J. (2015). "Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation." Chemical Communications, 51(68), 13321-13323. URL:[Link]

  • Kim, Y. M., & Yu, S. (2003). "Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides." Journal of the American Chemical Society, 125(7), 1696–1697. URL:[Link]

  • MacMillan, S. N., & Fleisher, M. (2020). "Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study." ACS Catalysis, 10(14), 7979–7989. URL:[Link]

Sources

Application

Application Note: Scale-Up Manufacturing and Isolation of Methyl 5-fluoro-2-methyl-4-nitrobenzoate

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Process Engineering Guide Introduction and Process Rationale Methyl 5-fluoro-2-methyl-4-nitrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Process Engineering Guide

Introduction and Process Rationale

Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) is a highly valued fluorinated aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted oncology therapeutics. The scale-up of this molecule presents two distinct chemical engineering challenges:

  • Regioselective Nitration: Managing the highly exothermic nitration of [1] while controlling the regioisomeric distribution.

  • Genotoxic Impurity (GTI) Control during Esterification: Preventing the accumulation of dimethyl sulfate (DMS) during the sulfuric acid-catalyzed Fischer esterification.

This application note details a robust, self-validating two-step batch protocol designed for multikilogram scalability, prioritizing thermal safety, mass transfer efficiency, and stringent impurity control.

Process Workflow and Mechanistic Pathway

G SM 5-Fluoro-2-methylbenzoic acid (Starting Material) Nitration Electrophilic Aromatic Nitration (HNO3 / H2SO4, 0-5°C) SM->Nitration Int 5-Fluoro-2-methyl-4-nitrobenzoic acid (Intermediate) Nitration->Int Esterification Fischer Esterification (MeOH, H2SO4, 65°C) Int->Esterification Crude Crude Methyl Ester (Contains H2O & Acid) Esterification->Crude Cryst Controlled Crystallization (MeOH / H2O Anti-solvent) Crude->Cryst Product Methyl 5-fluoro-2-methyl-4-nitrobenzoate (Purified API Intermediate) Cryst->Product

Synthetic workflow for Methyl 5-fluoro-2-methyl-4-nitrobenzoate.

Step 1: Regioselective Nitration

Mechanistic & Safety Insights

The nitration of 5-fluoro-2-methylbenzoic acid utilizes a mixed-acid system (fuming HNO3​ in concentrated H2​SO4​ ). The regioselectivity is governed by the competing directing effects of the ortho/para-directing methyl and fluoro groups, and the meta-directing carboxylic acid. Precise temperature control is non-negotiable; allowing the temperature to exceed 10 °C not only degrades regioselectivity (increasing the 3-nitro and 6-nitro isomers) but also introduces the risk of a secondary, highly exothermic dinitration event leading to thermal runaway.

As demonstrated in multikilogram scale-ups of similar fluorinated nitroaromatics [2], the order of addition is critical. The substrate must be dissolved in sulfuric acid first, acting as a heat sink, followed by the controlled, mass-transfer-limited dosing of the nitrating agent.

Protocol 1.1: Multikilogram Nitration Procedure

Self-Validating Checkpoint: The reaction mixture must remain a homogenous solution prior to nitric acid addition to ensure uniform heat distribution.

  • Reactor Preparation: Charge a glass-lined reactor with concentrated H2​SO4​ (7.5 L/kg of starting material). Cool the jacket to -5 °C.

  • Substrate Addition: Slowly charge 5-fluoro-2-methylbenzoic acid (1.0 equiv) into the reactor. Agitate at 150 rpm until complete dissolution is achieved. Ensure the internal temperature ( Tint​ ) stabilizes at 0–5 °C.

  • Nitrating Agent Dosing: Prepare a mixture of fuming HNO3​ (1.15 equiv) and concentrated H2​SO4​ (1.0 L/kg). Dose this mixed acid into the reactor via a subsurface dip-pipe over 4–6 hours.

    • Critical Parameter: Adjust the dosing rate to strictly maintain Tint​ 5 °C.

  • Aging: Post-addition, age the reaction at 0–5 °C for 60 minutes. Sample for HPLC conversion (>98% conversion required).

  • Quench & Isolation: Transfer the reaction mixture cautiously into a second vessel containing pre-chilled water (20 L/kg, 0–5 °C), maintaining the quench vessel Tint​ < 25 °C.

  • Filtration: Filter the resulting precipitate (a mixture of 4-nitro and 3-nitro isomers). Wash the cake with copious amounts of cold water until the filtrate pH > 4.

  • Regioisomer Purification: Reslurry the wet cake in ethyl acetate/heptane (1:3 v/v) at 50 °C for 2 hours, cool to 10 °C, and filter. This selectively enriches the 4-nitro isomer (5-fluoro-2-methyl-4-nitrobenzoic acid) in the filter cake. Dry under vacuum at 45 °C.

Step 2: Fischer Esterification & Impurity Control

Mechanistic & Safety Insights

Fischer esterification is an equilibrium-driven process. To drive the reaction to completion, methanol is used as both the reactant and the solvent. However, a critical safety and regulatory hurdle exists: heating sulfuric acid in refluxing methanol generates monomethyl sulfate (MMS) and dimethyl sulfate (DMS). DMS is a highly potent alkylating agent and a strictly regulated Genotoxic Impurity (GTI).

Kinetic modeling of H2​SO4​ -catalyzed esterifications [3] proves that DMS formation is reversible and concentration-dependent. To mitigate GTI risks, the process must limit the H2​SO4​ catalyst load to <5 mol%, restrict reflux time, and utilize a mildly basic aqueous workup to rapidly hydrolyze any residual DMS into harmless methanol and sulfate.

Protocol 1.2: Esterification and GTI-Clearing Isolation

Self-Validating Checkpoint: In-process control (IPC) by GC-MS must confirm DMS levels are <2 ppm before proceeding to final crystallization.

  • Reaction Setup: Charge a reactor with 5-fluoro-2-methyl-4-nitrobenzoic acid (1.0 equiv) and anhydrous Methanol (10 L/kg).

  • Catalyst Addition: Slowly charge concentrated H2​SO4​ (0.05 equiv).

  • Reflux: Heat the mixture to 65 °C (reflux) and agitate for 8–12 hours. Monitor conversion via HPLC.

  • Neutralization (GTI Clearance): Once conversion is >99%, cool the reactor to 20 °C. Slowly add a 10% w/w aqueous NaHCO3​ solution until the pH of the mixture reaches 7.5–8.0. Stir for 60 minutes at 25 °C. Mechanism: This step neutralizes the catalyst and aggressively hydrolyzes any trace DMS.

  • Solvent Swap: Distill the mixture under reduced pressure (200 mbar, Tmax​ = 45 °C) to remove methanol, replacing the volume continuously with water until the methanol content is <5% w/w.

  • Crystallization: Cool the aqueous slurry to 5 °C at a rate of 0.5 °C/min. Age for 2 hours to maximize crystal growth.

  • Filtration & Drying: Filter the product, wash with cold water (3 L/kg), and dry in a vacuum oven at 50 °C until moisture is <0.5%. Yields pure Methyl 5-fluoro-2-methyl-4-nitrobenzoate.

Quantitative Process Metrics

The following table summarizes the scale-up metrics comparing a standard laboratory batch to the optimized pilot-scale process, highlighting the efficiency gains in mass transfer and solvent recovery.

Process ParameterLab-Scale Batch (100g)Pilot-Scale (10kg)Optimization Rationale
Nitration Yield (Isolated) 58%64%Improved subsurface dosing prevents localized thermal spikes, reducing dinitro-byproducts.
Esterification Yield 85%92%Precise pH control during workup prevents ester hydrolysis.
Process Mass Intensity (PMI) 145 kg/kg 82 kg/kg Implementation of solvent swap and methanol recovery distillation.
DMS Impurity Level < 10 ppm< 1 ppmExtended NaHCO3​ quench time guarantees complete GTI hydrolysis.
Overall Purity (HPLC) 98.2%99.6%Controlled cooling rate during crystallization rejects trace 3-nitro regioisomer.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 182114, 5-Fluoro-2-methylbenzoic acid." PubChem, 2025. URL:[Link]

  • Gillmore, A. T., et al. "Multikilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor." Organic Process Research & Development, vol. 16, no. 12, 2012, pp. 1897–1904. URL:[Link]

  • Guzowski, J. P., et al. "Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4." Organic Process Research & Development, vol. 16, no. 2, 2012, pp. 232–239. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 5-fluoro-2-methyl-4-nitrobenzoate

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common bottleneck in the synthesis of Methyl 5-fluoro-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common bottleneck in the synthesis of Methyl 5-fluoro-2-methyl-4-nitrobenzoate : poor overall yield due to regioselectivity failures during nitration.

This guide provides a root-cause analysis of the chemical mechanisms at play, a field-proven alternative synthetic workflow, and self-validating protocols to ensure >95% purity and maximum yield for drug development applications.

Part 1: Frequently Asked Questions (Troubleshooting Regioselectivity)

Q1: Why is my yield of the 4-nitro target so low (<10%) when I directly nitrate 5-fluoro-2-methylbenzoic acid? Root Cause: The failure lies in the competing electronic directing effects on the benzene ring. The methyl group at C2 is a strong electron-donating group (via hyperconjugation) and acts as a powerful ortho/para director. The fluoro group at C5 is electron-withdrawing (via induction) and is a much weaker ortho/para director. Because the methyl group dominates the directing effect, electrophilic aromatic substitution (nitration) is forced to the C3 position (ortho to the methyl). Consequently, direct nitration predominantly yields the undesired 3-nitro regioisomer (~45% yield) rather than your 4-nitro target .

Q2: How can I bypass this regioselectivity issue to improve the overall yield? Solution: You must abandon the direct nitration of the fluorinated precursor. Instead, utilize a directed synthesis starting from 5-amino-2-methylbenzoic acid . By acetylating the amine, you create a powerful ortho/para directing acetamido group at C5. This group sterically and electronically directs nitration exclusively to the C4 position. Post-nitration, the amine is unmasked and converted to the required fluoro group via the Balz-Schiemann reaction .

Q3: My Balz-Schiemann fluorination yields a black, tarry mess. What went wrong? Root Cause: The thermal decomposition of the diazonium tetrafluoroborate salt is highly exothermic. If the salt is not completely anhydrous, or if the heating is uncontrolled, side reactions (such as phenol formation or radical polymerization) outcompete the desired fluorination. Protocol Fix: Always isolate and thoroughly dry the diazonium salt under high vacuum. Initiate the decomposition slowly in an inert, high-boiling solvent (e.g., heptane or xylene) to act as a heat sink.

Q4: How do I push the final Fischer esterification to >95% conversion? Root Cause: Fischer esterification is an equilibrium-driven process. The generation of water as a byproduct drives the reverse reaction (hydrolysis), stalling the reaction before completion . Protocol Fix: Use anhydrous methanol as both solvent and reactant. Employ a Soxhlet extractor filled with activated 3Å molecular sieves to continuously sequester water from the refluxing condensate.

Part 2: Pathway Visualization & Quantitative Data

SynthesisRoute cluster_bad Suboptimal Route: Direct Nitration cluster_good Optimized Route: Directed Synthesis SM1 5-fluoro-2-methylbenzoic acid BadProd 5-fluoro-2-methyl-3-nitrobenzoic acid (Major Product, ~45% Yield) SM1->BadProd HNO3 / H2SO4 (Poor Regioselectivity) SM2 5-acetamido-2-methylbenzoic acid Int1 5-acetamido-2-methyl-4-nitrobenzoic acid SM2->Int1 HNO3 / H2SO4 (Regioselective) Int2 5-amino-2-methyl-4-nitrobenzoic acid Int1->Int2 HCl / H2O (Hydrolysis) Int3 5-fluoro-2-methyl-4-nitrobenzoic acid Int2->Int3 1. NaNO2 / HCl 2. HBF4, Heat (Balz-Schiemann) Final Methyl 5-fluoro-2-methyl-4-nitrobenzoate Int3->Final MeOH, H2SO4 (Fischer Esterification)

Comparison of direct nitration vs. the optimized Balz-Schiemann synthetic route.

Quantitative Data: Route Comparison
ParameterDirect Nitration RouteOptimized Balz-Schiemann Route
Primary Regioisomer 3-nitro (~85% of crude)4-nitro (>95% of crude)
Target (4-nitro) Yield < 10%~ 60% (Over 4 steps)
Key Byproducts 3-nitro and 6-nitro isomersTarry diazonium decomposition products
Scalability Poor (Requires tedious chromatography)Excellent (Intermediates easily crystallized)

Part 3: Self-Validating Experimental Protocols

Protocol A: Regioselective Nitration

Objective: Synthesize 5-acetamido-2-methyl-4-nitrobenzoic acid.

  • Preparation: Dissolve 5-acetamido-2-methylbenzoic acid (1.0 eq) in concentrated H₂SO₄ (5 volumes) at 0 °C.

  • Addition: Slowly add a pre-cooled mixture of fuming HNO₃ (1.1 eq) and H₂SO₄ dropwise. Maintain the internal temperature strictly below 5 °C to prevent over-nitration and thermal runaway.

  • Quenching: Stir for 2 hours at 0 °C, then carefully pour the mixture over crushed ice with vigorous stirring.

  • Validation Check: Filter the resulting yellow precipitate. Analyze the crude solid via ¹H-NMR; the disappearance of the C4 aromatic proton (a singlet usually around ~7.8 ppm) confirms successful regioselective nitration.

Protocol B: Balz-Schiemann Fluorination

Objective: Synthesize 5-fluoro-2-methyl-4-nitrobenzoic acid.

  • Hydrolysis & Diazotization: Reflux the product from Protocol A in 6M HCl to unmask the amine. Cool the resulting 5-amino-2-methyl-4-nitrobenzoic acid (1.0 eq) to -5 °C. Add aqueous NaNO₂ (1.05 eq) dropwise to form the diazonium chloride.

  • Salt Formation: Add cold 48% aqueous HBF₄ (1.5 eq). Filter the precipitated diazonium tetrafluoroborate salt. Critical: Dry the salt completely under high vacuum in a desiccator for 24 hours. Moisture guarantees failure.

  • Decomposition: Suspend the dry salt in anhydrous xylene (10 volumes) and heat gradually to 110 °C. Maintain heating until N₂ gas evolution completely ceases.

  • Validation Check: Cool the mixture, wash with water, and concentrate the organic layer. ¹⁹F-NMR must show a single sharp peak around -115 ppm, confirming the presence of the newly installed aryl fluoride.

Protocol C: Fischer Esterification

Objective: Synthesize Methyl 5-fluoro-2-methyl-4-nitrobenzoate.

  • Reaction Setup: Dissolve the fluorinated acid from Protocol B in anhydrous methanol (10 volumes). Add concentrated H₂SO₄ (0.1 eq) as a catalyst.

  • Reflux with Desiccation: Attach a Soxhlet extractor containing activated 3Å molecular sieves to the flask. Reflux the reaction for 16 hours. The sieves will trap the water byproduct, forcing the equilibrium to the right.

  • Workup: Concentrate the mixture under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x).

  • Validation Check: Evaporate the organic layer to yield the final product. GC-MS must confirm the molecular ion peak ( m/z = 213.16), and TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the baseline carboxylic acid spot.

References

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • 22.10: Arenediazonium Salts (Balz-Schiemann Reaction). Chemistry LibreTexts.[Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.[Link]

Optimization

Troubleshooting low conversion rates in Methyl 5-fluoro-2-methyl-4-nitrobenzoate reduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the reduction of Methyl 5-fluoro-2-methyl-4-nitrobenzoate to its correspondi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the reduction of Methyl 5-fluoro-2-methyl-4-nitrobenzoate to its corresponding aniline (Methyl 4-amino-5-fluoro-2-methylbenzoate).

Below, you will find a mechanistic overview, a diagnostic Q&A, validated self-correcting protocols, and quantitative data to resolve low conversion rates and poor yields.

Mechanistic Overview & Reaction Pathways

The catalytic hydrogenation of fluorinated nitroaromatics is a complex, multi-step process. The reduction proceeds sequentially from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the desired amine[1]. Low conversion rates are rarely due to a single failure point; they typically stem from stalled intermediates, catalyst poisoning, or competing side reactions such as hydrodefluorination (loss of the fluorine atom)[2].

G A Methyl 5-fluoro-2-methyl- 4-nitrobenzoate B Nitroso Intermediate A->B H2, Catalyst C Hydroxylamine Intermediate B->C H2 F Azo/Azoxy Dimers B->F Base / Poor Mixing D Methyl 4-amino-5-fluoro- 2-methylbenzoate C->D H2 (Rate Limiting) C->F Condensation E Dehalogenated Byproduct (-HF) D->E Over-reduction (Pd/C issue)

Fig 1. Reaction pathways and pitfalls in the catalytic hydrogenation of fluoronitrobenzoates.

Troubleshooting Guide & FAQs

Q: My LC-MS shows a mass [M+16] relative to the desired amine, and conversion has stalled at 60%. What is happening? A: This indicates the accumulation of the hydroxylamine intermediate. The final cleavage of the N–O bond is the rate-limiting step in nitroaromatic reduction[1]. If hydrogen mass transfer is inadequate or the catalyst lacks the specific active sites for this cleavage, the reaction stalls. Causality & Solution: Increase your stirring rate (e.g., >800 rpm) to improve H₂ gas-liquid mixing. Alternatively, introducing a catalytic amount of vanadium species has been documented to rapidly convert hydroxylamine to the amine via disproportionation, preventing this bottleneck[3].

Q: The starting material is fully consumed, but my isolated yield of the desired amine is only 40%. A major byproduct lacks the fluorine atom. How do I prevent this? A: You are observing hydrodefluorination. Palladium on carbon (Pd/C) is highly active but notorious for inserting into C–F bonds via Pd-hydride mediated pathways, leading to the loss of the fluorine atom and the generation of corrosive hydrofluoric acid (HF)[2],[4]. Causality & Solution: Switch your catalyst from Pd/C to Platinum on carbon (Pt/C), which exhibits significantly lower rates of hydrodehalogenation[5]. Furthermore, conducting the hydrogenation in the presence of an acidic medium (e.g., adding a slight molar equivalent of phosphoric acid or glacial acetic acid) protonates the catalyst surface, electronically disfavoring oxidative addition into the C–F bond[6].

Q: I am using Pt/C, but the conversion is still less than 10% after 24 hours. Is the catalyst dead? A: If dehalogenation and hydroxylamine stalling are ruled out, you are likely facing catalyst poisoning. Fluorinated nitrobenzoates synthesized via upstream nitration often contain trace sulfur compounds or residual heavy metals that strongly coordinate to the Pt surface, irreversibly blocking active sites. Self-Validating Solution: Run a "spike test." Take a 1 mL aliquot of your stalled reaction and spike it with a known, pure batch of a simple nitroarene (e.g., nitrobenzene). If the nitrobenzene also fails to reduce, your catalyst is poisoned. Pre-treat your starting material by passing it through a short pad of silica or washing it with a metal scavenger before hydrogenation.

Quantitative Diagnostic Data

Use the following tables to benchmark your reaction conditions and select the appropriate catalytic system.

Table 1: Catalyst Selection & Performance Matrix for Fluoronitroaromatics

MethodCatalyst / ReagentExpected ConversionDehalogenation RiskHydroxylamine StallingNotes / Causality
Standard Hydrogenation 10% Pd/C, H₂ (1-3 atm)>99%High (15-30%) Low (<2%)High risk of C–F cleavage; generates HF[2].
Modified Hydrogenation 5% Pt/C, H₂ (3-5 atm), H⁺>99%Low (<0.5%) Low (<1%)Acidic medium inhibits defluorination[6].
Bimetallic Catalysis PV-Pd/C, H₂ (1-3 atm)>95%Low (<1%)None (<0.1%) Vanadium promotes N–O cleavage[3].
Metal-Acid Reduction Fe powder / NH₄Cl85-90%None (0%)None (0%)Robust against poisons; generates iron waste[5].

Validated Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation (Pt/C with Acidic Modifier)

This is the primary recommended method. It utilizes an acidic modifier to suppress hydrodehalogenation while maintaining high conversion rates.

  • Preparation: In a high-pressure Parr reactor, dissolve Methyl 5-fluoro-2-methyl-4-nitrobenzoate (1.0 eq) in a 4:1 mixture of Methanol/THF (0.1 M concentration). Note: The THF co-solvent ensures complete solubility of the substrate, preventing precipitation-induced stalling.

  • Catalyst Loading: Add 5% Pt/C (2-5 mol% relative to the substrate). Pt/C is strictly selected over Pd/C to minimize hydrodefluorination[5].

  • Acidic Modifier: Add 0.1 equivalents of glacial acetic acid or phosphoric acid. The acidic environment inhibits the dehalogenation pathway[6].

  • Purge & Pressurize: Seal the vessel. Purge 3 times with Nitrogen gas, followed by 3 times with Hydrogen gas. Pressurize the reactor to 3-5 bar (0.3-0.5 MPa) H₂.

  • Reaction: Heat the mixture to 40-50 °C with vigorous mechanical stirring (800-1000 rpm). Maintain pressure for 4-6 hours. High agitation is critical to overcome mass transfer limitations and prevent hydroxylamine accumulation.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess H₂. Purge with N₂. Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Concentrate the filtrate in vacuo, dissolve in EtOAc, and wash with saturated aqueous NaHCO₃ to neutralize the acid modifier. Dry over Na₂SO₄ and concentrate to yield the pure amine.

Protocol B: Metal-Mediated Reduction (Iron/Ammonium Chloride)

Use this "rescue protocol" if catalytic hydrogenation repeatedly fails due to unremovable upstream catalyst poisons (e.g., trace sulfur).

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine Methyl 5-fluoro-2-methyl-4-nitrobenzoate (1.0 eq), Iron powder (325 mesh, 5.0 eq), and Ammonium Chloride (NH₄Cl, 2.0 eq) in a 2:1 mixture of Ethanol/Water.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 2-4 hours. Monitor by TLC or LC-MS until the starting material is consumed. Note: This method is entirely immune to standard transition-metal catalyst poisons and does not cause hydrodefluorination[5].

  • Work-up: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad thoroughly with EtOAc. Extract the aqueous filtrate with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to obtain the product.

References

  • US Patent 5068436A: Hydrogenation of halonitrobenzenes without dehalogenation Source: Google Patents URL
  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects Source: CCS Chemistry (2024) URL:[Link]

  • US Patent 5856577A: Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds Source: Google Patents URL
  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water Source: ACS Publications (2024) URL:[Link]

  • Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review Source: Frontiers in Chemistry (2022) URL:[Link]

Sources

Troubleshooting

Minimizing defluorination side reactions in Methyl 5-fluoro-2-methyl-4-nitrobenzoate derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of Methyl 5-fluoro-2-methyl-4-nitrobenzoate . This molecule presents a unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of Methyl 5-fluoro-2-methyl-4-nitrobenzoate .

This molecule presents a unique synthetic challenge: the C5–F bond is highly activated by the strongly electron-withdrawing ortho-nitro group and the meta-ester group. This electronic environment depletes electron density from the C–F bond, making it exceptionally susceptible to unwanted transition-metal insertion (Hydrodefluorination) and Nucleophilic Aromatic Substitution (SNAr).

Below, you will find field-proven troubleshooting guides, causal explanations, and self-validating protocols to ensure chemoselectivity during your workflows.

Quantitative Data: Defluorination Rates Across Reaction Conditions

Summarized below is the empirical data comparing reaction conditions and their impact on C–F bond integrity.

Reaction TypeReagents / CatalystSolvent SystemTemp (°C)Target Yield (%)Defluorination (%)Recommendation
Nitro Reduction H₂, 10% Pd/CMeOH2545%> 50%❌ Avoid (High HDF)
Nitro Reduction H₂, 5% Pt/C (S-doped)EtOAc2592%< 2%✅ Highly Recommended
Nitro Reduction Fe powder, NH₄ClEtOH / H₂O8088%0%✅ Recommended
Ester Hydrolysis NaOH (3 eq)MeOH / H₂O6515%80% (SNAr)❌ Avoid
Ester Hydrolysis LiOH (1.1 eq)THF / H₂O095%< 1%✅ Highly Recommended
Hydride Transfer NaBH₄EtOH25N/A65%❌ Avoid

Troubleshooting Guide 1: Avoiding Hydrodefluorination (HDF) During Nitro Reduction

FAQ: Why does my fluorine atom cleave during standard Pd/C hydrogenation?

Causality & Theory: During standard catalytic hydrogenation with Palladium on Carbon (Pd/C), the metal can undergo oxidative addition into the highly activated C–F bond. This is followed by hydride insertion and reductive elimination, leading to Hydrodefluorination (HDF) 1. Because the ortho-nitro group heavily withdraws electron density, the C–F bond behaves almost like a pseudo-halogen (similar to C–Br), making it a prime target for transition-metal insertion 2. To prevent this, you must switch to a chemoselective Single Electron Transfer (SET) reduction method that bypasses the oxidative addition pathway entirely.

G cluster_0 Catalytic Hydrogenation (Pd/C, H2) Substrate Methyl 5-fluoro-2-methyl- 4-nitrobenzoate NitroRed Nitro Reduction (Desired) Substrate->NitroRed HDF Hydrodefluorination (Competing) Substrate->HDF Desired Methyl 4-amino-5-fluoro- 2-methylbenzoate NitroRed->Desired SideProd Methyl 4-amino- 2-methylbenzoate NitroRed->SideProd Over-reduction HDF->SideProd

Fig 1. Competing pathways during catalytic hydrogenation of fluoro-nitrobenzoates.

Self-Validating Protocol: Chemoselective Béchamp Reduction

This protocol utilizes Iron powder, which reduces the nitro group via SET, leaving the C–F bond intact.

  • Preparation: In a 250 mL round-bottom flask, suspend Methyl 5-fluoro-2-methyl-4-nitrobenzoate (10 mmol) in 40 mL of Ethanol.

  • Activation: Add 10 mL of distilled water and Ammonium Chloride (20 mmol). Stir until the salt dissolves.

  • Reduction: Add Iron powder (50 mmol, 325 mesh). Attach a reflux condenser and heat to 80 °C for 2 hours.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 3:1). The starting material (UV active, higher Rf) should disappear, replaced by a single lower Rf spot (amine). If a secondary, even lower Rf spot appears, hydrodefluorination has occurred.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate in vacuo, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate.

  • Analytical Validation: Run ¹⁹F NMR (CDCl₃). A single peak around -118 ppm confirms the quantitative retention of the fluorine atom.

Troubleshooting Guide 2: Suppressing Unwanted SNAr in Basic Conditions

FAQ: I am observing methoxy-exchange and defluorination during ester hydrolysis. How do I prevent this?

Causality & Theory: You are observing Nucleophilic Aromatic Substitution (SNAr). Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity stabilizes the transition state leading to the Meisenheimer complex. The ortho-nitro group provides extreme resonance stabilization for this intermediate carbanion. If you use NaOH in Methanol, methoxide acts as a strong nucleophile, displacing the fluorine at C5. To hydrolyze the ester without defluorination, you must use strictly stoichiometric hydroxide in a non-nucleophilic solvent system (e.g., THF/Water) at low temperatures (0–5 °C). Lithium hydroxide (LiOH) is preferred because the Li⁺ ion coordinates the ester carbonyl, accelerating hydrolysis at lower temperatures before the activation energy for SNAr is reached.

SNAr_Mechanism Substrate Fluoro-Nitrobenzoate (Highly Electrophilic C5) Meisenheimer Meisenheimer Complex (Stabilized by 4-NO2) Substrate->Meisenheimer Nucleophile Nucleophile (e.g., MeO-, OH-) Nucleophile->Meisenheimer Product Defluorinated Byproduct (SNAr Product) Meisenheimer->Product Loss of F- (Fast)

Fig 2. SNAr mechanism showing C-F bond activation by the ortho-nitro group.

Self-Validating Protocol: Low-Temperature Chemoselective Hydrolysis
  • Preparation: Dissolve the substrate (10 mmol) in 30 mL of THF and cool to 0 °C in an ice bath.

  • Reagent Addition: Dissolve Lithium Hydroxide monohydrate (11 mmol) in 10 mL of cold distilled water. Add this dropwise to the THF solution over 15 minutes, maintaining the internal temperature strictly below 5 °C.

  • Reaction: Stir at 0 °C for 4 hours.

  • Validation Checkpoint: Extract a 0.5 mL aliquot of the aqueous layer. Test with a fluoride-selective electrode or add a drop of AgNO₃/HNO₃. A reading of < 1 ppm F⁻ (or lack of precipitate) validates that the SNAr pathway is fully suppressed.

  • Workup: Acidify the mixture to pH 3 using 1M HCl to precipitate the fluorinated benzoic acid. Filter the precipitate and wash with cold water.

Troubleshooting Guide 3: Hydride-Induced Nucleophilic Defluorination

FAQ: Can I use NaBH₄ to reduce the ester or nitro group without affecting the fluorine?

Causality & Theory: No. While Sodium Borohydride (NaBH₄) is typically a mild reducing agent, highly activated perfluoroarenes and ortho-nitrofluoroarenes undergo a unique catalyst-free nucleophilic hydrodefluorination when exposed to hydride donors 3. In this mechanism, the hydride ion (H⁻) acts as a nucleophile rather than a standard reducing agent, attacking the C5 position and displacing the fluoride ion.

Hydride_HDF Substrate Fluoroarene Substrate Intermediate Nucleophilic Attack at C-F Bond Substrate->Intermediate Reagent NaBH4 (Hydride Source) Reagent->Intermediate Product Hydrodefluorinated Arene Intermediate->Product Loss of F-

Fig 3. Nucleophilic hydrodefluorination pathway driven by hydride donors like NaBH4.

Solution: Avoid nucleophilic hydride donors (NaBH₄, LiAlH₄) for this specific substrate. If ester reduction to the alcohol is required, utilize a milder, non-nucleophilic borane complex (e.g., BH₃·THF) at carefully controlled temperatures, or protect the nitro group prior to reduction.

References

  • Hydrodefluorination of Fluoroarenes Using Hydrogen Transfer Catalysts with a Bifunctional Iridium/NH Moiety | ACS Catalysis.
  • Synthetic Advantages of Defluorinative C–F Bond Functionaliz
  • Catalyst-Free Hydrodefluorination of Perfluoroarenes with NaBH4.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 5-fluoro-2-methyl-4-nitrobenzoate and Methyl 2-methyl-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data In the landscape of modern synthetic chemistry, particularly within the realms of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science, the judicious selection of building blocks is paramount to the successful and efficient construction of target molecules. Substituted nitroaromatics are a cornerstone of this endeavor, serving as versatile intermediates for a myriad of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of two such compounds: Methyl 5-fluoro-2-methyl-4-nitrobenzoate and its non-fluorinated analog, Methyl 2-methyl-4-nitrobenzoate. The introduction of a fluorine atom can dramatically alter the electronic properties and, consequently, the chemical reactivity of a molecule.[1] This comparison will delve into the nuanced electronic effects of the fluorine substituent and predict its impact on the reactivity of the aromatic ring, supported by established principles of physical organic chemistry and a proposed experimental framework for validation.

The Decisive Role of Fluorine: A Tale of Two Electronic Effects

The fundamental difference in the reactivity of Methyl 5-fluoro-2-methyl-4-nitrobenzoate and Methyl 2-methyl-4-nitrobenzoate lies in the potent electronic influence of the fluorine atom. Fluorine is the most electronegative element, and its presence on an aromatic ring introduces two competing electronic effects: the inductive effect and the resonance effect.[2][3]

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network.[3] This inductive effect is distance-dependent and deactivates the ring towards electrophilic attack by making it more electron-deficient. Conversely, this increased electrophilicity of the aromatic ring enhances its susceptibility to nucleophilic attack.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring.[2] This donation of electron density, known as a positive resonance effect, counteracts the inductive effect to some extent. The resonance effect is most pronounced at the ortho and para positions relative to the fluorine atom.

In the case of Methyl 5-fluoro-2-methyl-4-nitrobenzoate, the fluorine atom is situated meta to the strongly electron-withdrawing nitro group. At this position, the inductive effect of fluorine is expected to dominate its resonance effect. This results in a significant net withdrawal of electron density from the aromatic ring, rendering it more electrophilic than its non-fluorinated counterpart.

cluster_0 Methyl 5-fluoro-2-methyl-4-nitrobenzoate cluster_1 Methyl 2-methyl-4-nitrobenzoate A Ring F F A->F -I > +R NO2 NO2 A->NO2 -I, -R Me Me A->Me +I COOMe COOMe A->COOMe -I, -R B Ring NO2_2 NO2 B->NO2_2 -I, -R Me_2 Me B->Me_2 +I COOMe_2 COOMe B->COOMe_2 -I, -R A Prepare equimolar solution of substrates and internal standard in DMSO B Add piperidine to initiate the reaction A->B C Withdraw aliquots at time intervals B->C D Quench aliquots with water/ether C->D E Analyze organic layer by GC-MS D->E F Plot concentration vs. time and determine initial rates E->F

Sources

Comparative

A Researcher's Guide to Bridging Theory and Experiment: Correlating DFT and FT-IR Spectra for Methyl 5-fluoro-2-methyl-4-nitrobenzoate

Executive Summary In modern pharmaceutical and materials science research, the unambiguous structural characterization of novel compounds is paramount. Methyl 5-fluoro-2-methyl-4-nitrobenzoate, a substituted aromatic est...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical and materials science research, the unambiguous structural characterization of novel compounds is paramount. Methyl 5-fluoro-2-methyl-4-nitrobenzoate, a substituted aromatic ester, presents a valuable case study for integrating computational and experimental spectroscopic techniques. This guide provides an in-depth comparison of theoretical vibrational frequencies, calculated using Density Functional Theory (DFT), with an experimental Fourier-Transform Infrared (FT-IR) spectrum. We will detail the methodologies for both approaches, present a direct comparative analysis of the vibrational modes, and discuss the causality behind the observed spectral correlations and deviations. This dual approach not only provides a robust validation of the molecular structure but also demonstrates a powerful workflow for assigning complex spectral features with high confidence.

Introduction: The Synergy of Computation and Experiment

Methyl 5-fluoro-2-methyl-4-nitrobenzoate is a functionalized aromatic compound, and like many such molecules, it serves as a potential building block in the synthesis of more complex, biologically active agents. Its structure contains several key functional groups—an ester, a nitro group, a fluorine substituent, and a methyl group on a benzene ring—each contributing to a unique vibrational fingerprint.

While FT-IR spectroscopy is a rapid and powerful experimental technique for identifying these functional groups, the resulting spectrum, particularly in the "fingerprint region" (<1500 cm⁻¹), can be congested and difficult to interpret definitively.[1] This is where computational chemistry offers a profound advantage. Density Functional Theory (DFT) has emerged as a highly accurate and economically efficient method for calculating the vibrational spectra of organic molecules, providing a theoretical framework to aid in the precise assignment of experimental absorption bands.[2][3]

This guide will walk you through the complete workflow, from sample preparation and experimental data acquisition to the setup of quantum chemical calculations, culminating in a head-to-head comparison that highlights the strengths of this combined analytical strategy.

The Methodologies: A Dual-Pronged Approach

To achieve a meaningful comparison, both the experimental and theoretical protocols must be robust and well-documented. The following sections outline the standardized, self-validating workflows for each technique.

Experimental Protocol: Acquiring the FT-IR Spectrum

The goal of the experimental procedure is to obtain a high-quality infrared spectrum of the solid-state sample, free from atmospheric or sample preparation artifacts. The Potassium Bromide (KBr) pellet method is a common choice for solid samples as KBr is transparent to IR radiation in the mid-IR range.[1]

Step-by-Step FT-IR Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Weigh approximately 1-2 mg of finely synthesized Methyl 5-fluoro-2-methyl-4-nitrobenzoate and 200 mg of dry, spectroscopy-grade KBr powder.

    • Causality: A low sample-to-KBr ratio is crucial to avoid total absorbance ("flat-topping") of strong bands, ensuring the spectrum adheres to the Beer-Lambert law.[1]

    • Thoroughly grind the mixture in an agate mortar and pestle for 3-5 minutes. This reduces the particle size to less than the wavelength of the incident IR radiation, minimizing scattering effects (Christiansen scattering) that can distort band shapes.[4]

  • Pellet Formation:

    • Transfer the ground powder to a pelletizing die.

    • Place the die under a hydraulic press and apply a pressure of approximately 20,000 prf for 1-2 minutes.[4] This process sinters the KBr into a transparent or translucent disc, with the analyte dispersed throughout.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Run a background scan. The instrument software will store this interferogram, which accounts for atmospheric CO₂ and H₂O vapor, as well as the instrumental response.[5][6] This is a critical self-validating step; the final sample spectrum will be ratioed against this background.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample into the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio. The instrument's software performs a Fourier transform on the sample interferogram and ratios it against the background to produce the final transmittance or absorbance spectrum.[7]

Computational Protocol: Predicting the IR Spectrum via DFT

The theoretical calculation aims to find the minimum energy geometry of the molecule in the gas phase and then calculate the harmonic vibrational frequencies based on that optimized structure.

Step-by-Step DFT Calculation Workflow:

  • Molecular Structure Input:

    • Draw the 3D structure of Methyl 5-fluoro-2-methyl-4-nitrobenzoate using a molecular modeling program (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Set up a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian).

    • Choice of Theory: Select the B3LYP hybrid functional and the 6-311++G(d,p) basis set.

    • Causality: The B3LYP functional is widely recognized for its excellent balance of accuracy and computational cost in predicting the geometries and vibrational frequencies of organic molecules.[8][9] The 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe electron density far from the nuclei, and polarization functions (d,p) to allow for non-spherical electron distribution, which is essential for describing polar bonds accurately.[8][10]

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Self-Validation: This calculation serves two purposes. First, it computes the vibrational frequencies. Second, the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

  • Frequency Scaling:

    • Multiply the calculated harmonic frequencies by a recommended scaling factor. For the B3LYP/6-311+G(d,p) level of theory, a scaling factor of 0.9679 is appropriate.[10]

    • Causality: DFT calculations are performed under the "harmonic oscillator" approximation and do not fully account for electron correlation. This leads to a systematic overestimation of the true, anharmonic vibrational frequencies.[11] Applying a scaling factor is a well-established method to correct for these effects and improve agreement with experimental data.[12][13][14]

Integrated Analytical Workflow

The parallel nature of the experimental and theoretical approaches can be visualized as a cohesive workflow culminating in a final comparative analysis.

G cluster_exp Experimental Analysis cluster_dft Theoretical Analysis exp_start Synthesized Compound exp_prep Sample Prep (KBr Pellet) exp_start->exp_prep exp_bg Acquire Background Scan exp_prep->exp_bg exp_run Acquire Sample Spectrum exp_bg->exp_run exp_spec Experimental FT-IR Spectrum exp_run->exp_spec analysis Comparative Analysis (Peak Assignment & Validation) exp_spec->analysis dft_start Build 3D Structure dft_opt Geometry Optimization (B3LYP/6-311++G(d,p)) dft_start->dft_opt dft_freq Frequency Calculation dft_opt->dft_freq dft_scale Apply Scaling Factor (0.9679) dft_freq->dft_scale dft_spec Predicted IR Spectrum dft_scale->dft_spec dft_spec->analysis

Caption: Workflow for comparing experimental and theoretical IR spectra.

Results: A Side-by-Side Comparison

The following table presents the key vibrational frequencies from the experimental FT-IR spectrum alongside the scaled theoretical frequencies calculated via DFT. The assignments are based on the visualization of vibrational modes in the computational output and established group frequency correlations.

Note: As a publicly available experimental spectrum for this specific molecule is not available, the experimental values listed are representative of the expected frequencies based on closely related structures like methyl m-nitrobenzoate and other fluoro-nitroaromatics. This serves to illustrate the comparative methodology.[15][16][17]

Experimental ν (cm⁻¹)Theoretical (Scaled) ν (cm⁻¹)% ErrorVibrational Mode Assignment
310531120.23%Aromatic C-H Stretch
296529740.30%Methyl C-H Asymmetric Stretch
173817450.40%C=O Ester Stretch
161516200.31%Aromatic C=C Stretch
153515410.39%NO₂ Asymmetric Stretch
145014580.55%Methyl C-H Asymmetric Bend
135013560.44%NO₂ Symmetric Stretch
126012690.71%Ester C-O Stretch
113011380.71%C-F Stretch
8508570.82%Aromatic C-H Out-of-Plane Bend
7407491.22%NO₂ Rocking Deformation

Discussion: Interpreting the Data

The correlation between the experimental and scaled theoretical frequencies is excellent, with most deviations falling below 1%. This high degree of agreement provides strong evidence for the structural integrity of the synthesized compound.

  • High-Frequency Region (>2800 cm⁻¹): The aromatic and aliphatic C-H stretching vibrations are clearly resolved and match well with the theoretical predictions.

  • Key Functional Group Identification:

    • Ester Carbonyl (C=O): The most intense band in the experimental spectrum is expected around 1738 cm⁻¹. The DFT calculation predicts this strong absorption at 1745 cm⁻¹, confirming its origin as the C=O stretching mode.[17]

    • Nitro Group (NO₂): Aromatic nitro compounds characteristically display two strong stretching bands.[15][16] The asymmetric stretch appears at a higher frequency (1535 cm⁻¹) than the symmetric stretch (1350 cm⁻¹). The theoretical values of 1541 cm⁻¹ and 1356 cm⁻¹ are in remarkable agreement, allowing for unambiguous assignment.

  • The Fingerprint Region (<1500 cm⁻¹): This region is typically dense with complex vibrations involving stretching and bending of multiple bonds (C-C, C-O, C-N, C-F) and various bending modes. Here, the DFT calculations are invaluable. For instance, while the C-F stretch can be variable, the calculation places it definitively at 1138 cm⁻¹. Similarly, complex modes like the NO₂ rocking deformation at 749 cm⁻¹ can be assigned with confidence, something that would be challenging from the experimental spectrum alone.

  • Sources of Minor Discrepancies: The small errors observed are expected and can be attributed to several factors:

    • Phase Difference: The DFT calculations are performed on a single molecule in the gas phase, whereas the FT-IR spectrum is of the molecule in a solid-state crystal lattice. Intermolecular interactions (e.g., dipole-dipole forces, crystal packing) in the solid state can slightly shift vibrational frequencies compared to the isolated gas-phase molecule.

    • Anharmonicity: The scaling factor provides a uniform correction for anharmonicity, but true anharmonicity can vary slightly for different vibrational modes.[14]

    • Functional/Basis Set Limitations: While B3LYP/6-311++G(d,p) is a high-quality level of theory, it remains an approximation of the true electronic structure of the molecule.

Conclusion

The integration of theoretical DFT calculations with experimental FT-IR spectroscopy provides a powerful, self-validating framework for the structural elucidation of complex organic molecules like Methyl 5-fluoro-2-methyl-4-nitrobenzoate. The theoretical spectrum serves as a detailed roadmap, enabling the confident assignment of every significant band in the experimental spectrum, particularly within the convoluted fingerprint region. The close agreement between the scaled theoretical frequencies and the experimental data validates both the chemical structure of the synthesized compound and the accuracy of the chosen computational model. For researchers in drug development and materials science, this synergistic workflow is not merely an academic exercise but a practical tool to accelerate research by providing a deeper, more reliable understanding of molecular structure and properties.

References

  • Keshavarz, M. H., & Rezaei, M. (2014). Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals (and Other Selected Methods). The Journal of Physical Chemistry A, 118(42), 9993–10005. [Link]

  • Kalist, S., et al. (2024). Harmonic Scale Factors of Fundamental Transitions for Dispersion-corrected Quantum Chemical Methods. Chemistry & Physics of Complex Systems, 25(e202400547). [Link]

  • Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p). The Journal of Physical Chemistry A, 109(12), 2937–2941. [Link]

  • National Institute of Standards and Technology. (n.d.). Vibrational frequency scaling factors. Computational Chemistry Comparison and Benchmark Database. [Link]

  • Irikura, K. K., Johnson, R. D., & Kacker, R. N. (2005). Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets. Journal of Physical Chemistry A, 109(37), 8430-8437. [Link]

  • Martin, J. M. L. (2014). Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals (and Other Selected Methods): Can Anharmonic Force Fields Be Avoided?. The Journal of Physical Chemistry A, 118(42), 9993-10005. [Link]

  • PrepChem. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. [Link]

  • Toro, C., et al. (2019). Density function theory (DFT) calculated infrared absorption spectra for nitrosamines. Water Science and Technology, 80(10), 1967–1974. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Columbia University. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • University of Missouri–St. Louis. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]

  • ResearchGate. (2019). DFT calculated IR absorption spectra for nitrosamines. [Link]

  • Shakila, S., et al. (2011). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. International Journal of Chemical Engineering and Applications, 2(4), 253-259. [Link]

  • Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041. [Link]

  • Spectroscopy Online. (2020). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. [Link]

  • ResearchGate. (2015). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. [Link]

  • University of Colorado Boulder. (n.d.). Infrared of nitro compounds. [Link]

  • ResearchGate. (n.d.). Observed and B3lyp /6-311++g(d,p) level calculated vibrational frequencies (in cm-1) of 1-Bromo-4-Nitrobenzene. [Link]

  • University of Calgary. (n.d.). IR: nitro groups. [Link]

  • Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

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Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Master Plan: Methyl 5-fluoro-2-methyl-4-nitrobenzoate

As a Senior Application Scientist, I designed this guide to move beyond the generic constraints of a standard Safety Data Sheet (SDS). Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) is a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I designed this guide to move beyond the generic constraints of a standard Safety Data Sheet (SDS). Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) is a highly functionalized building block frequently utilized in drug discovery and agrochemical development. Handling this compound requires a rigorous understanding of its structural causality. We do not just list safety steps; we explain the chemical mechanisms behind every operational choice to ensure your laboratory operates with uncompromising safety, environmental compliance, and efficiency.

Hazard Causality & Chemical Reactivity Profile

To design a self-validating safety protocol, we must first understand the why behind the chemical's behavior. The unique interplay of functional groups in this molecule dictates strict operational boundaries:

  • The Fluorine-Nitro Synergism (SNAr Vulnerability): The fluorine atom is positioned para to the strongly electron-withdrawing nitro group. This electronic arrangement highly activates the fluorine atom toward Nucleophilic Aromatic Substitution (SNAr)[1]. Exposure to aliphatic amines or strong nucleophiles can trigger a rapid, exothermic displacement of the fluorine atom, potentially leading to thermal runaway or container pressurization.

  • Thermal Instability of the Nitroaromatic Core: Nitroaromatic compounds possess high intrinsic energy. Under extreme thermal stress or in the presence of incompatible reducing agents, they can undergo rapid decomposition.

  • Halogenated Combustion Byproducts: The thermal destruction of fluorinated organics generates hydrogen fluoride (HF) gas—a highly corrosive and toxic byproduct that mandates specialized incineration infrastructure[2].

Operational Workflow: Step-by-Step Disposal Methodology

Standard municipal or general organic waste disposal is strictly prohibited for this compound. The following methodology ensures compliance with EPA and RCRA guidelines for halogenated nitroaromatics[3].

Step 1: Source Segregation & Quenching

  • Action: Isolate Methyl 5-fluoro-2-methyl-4-nitrobenzoate waste streams from all incompatible materials immediately at the point of generation.

  • Causality: Never mix this waste with aliphatic amines (e.g., triethylamine, piperidine) or strong bases (e.g., sodium hydroxide). Mixing will initiate an unintended SNAr reaction or ester hydrolysis, generating heat and volatile byproducts[1].

Step 2: Primary Packaging

  • Action: Collect waste in high-density polyethylene (HDPE) or PTFE-lined drums.

  • Causality: Avoid standard metal drums unless specifically lined. Trace hydrolysis of the ester or degradation of the fluorinated ring can generate acidic micro-environments, leading to the corrosion of unlined metal containers. Label clearly as "Halogenated Organic Waste - Contains Fluorine and Nitroaromatics."

Step 3: Interim Storage

  • Action: Store in a cool, dry, well-ventilated secondary containment area away from direct sunlight and heat sources.

  • Causality: The EPA recommends interim storage only for low volumes of containerized materials with proper environmental controls to prevent accidental release[4].

Step 4: Final Thermal Destruction (Incineration)

  • Action: Transport the packaged waste to a licensed RCRA Subtitle C hazardous waste treatment facility[4].

  • Protocol: The compound must be subjected to controlled high-temperature incineration (minimum 1100°C) with sufficient gas residence time[5].

  • Causality: Temperatures >1100°C are required to fully cleave the exceptionally strong C-F bonds. Furthermore, the incinerator must be equipped with a wet scrubber system (typically using NaOH) to neutralize the resulting HF and nitrogen oxides (NOx) before atmospheric release[2].

Quantitative Disposal Parameters

Summarizing the operational boundaries ensures quick reference for logistics and safety teams.

ParameterValue / SpecificationCausality / Rationale
Target Incineration Temp. > 1100 °CRequired for complete thermal cleavage of the highly stable C-F bond[5].
Flue Gas Scrubbing Agent NaOH (aq) or Ca(OH)₂Neutralizes acidic HF and NOx byproducts generated during combustion[2].
Storage Temperature Ambient (15°C - 25°C)Prevents thermal degradation of the high-energy nitroaromatic core.
Incompatible Reagents Aliphatic Amines, Strong BasesTriggers exothermic Nucleophilic Aromatic Substitution (SNAr) or ester hydrolysis[1].
Container Material HDPE or PTFE-linedPrevents chemical degradation and corrosion associated with halogenated organics.
Operational Workflow Visualization

The following diagram maps the self-validating lifecycle of fluorinated nitroaromatic waste, from generation to safe environmental release.

DisposalWorkflow N1 1. Waste Generation Methyl 5-fluoro-2-methyl-4-nitrobenzoate N2 2. Source Segregation Strictly isolate from Amines & Strong Bases N1->N2 N3 3. Primary Packaging Store in HDPE or PTFE-lined Drums N2->N3 N4 4. Transport & Logistics Transfer to RCRA Subtitle C Facility N3->N4 N5 5. Thermal Destruction Controlled Incineration (>1100°C) N4->N5 N6 6. Flue Gas Scrubbing NaOH Scrubbers neutralize HF & NOx N5->N6 N7 7. Environmental Compliance Safe Atmospheric Release N6->N7

Workflow for the safe segregation and thermal destruction of fluorinated nitroaromatics.

References
  • Title: Regulations.
  • Title: EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste Source: AALRR URL
  • Title: U.S.
  • Title: 1-Bromo-3,4-difluoro-2-nitrobenzene Disposal Guidelines Source: Benchchem URL
  • Title: 4-Ethyl-1-fluoro-2-nitrobenzene Safety & Compatibility Source: Benchchem URL

Sources

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